Key evidence for its activity comes from established preclinical models of pain. The following diagram illustrates the experimental workflow used to characterize its effects.
The table below details the experimental findings that uncovered this dual mechanism.
| Experimental Model | Protocol / Treatment | Key Quantitative Observation | Interpretation |
|---|---|---|---|
| Thermal Nociception (e.g., Tail-flick test) [1] [2] | Administration of this compound with and without the opioid antagonist naloxone. | This compound induced a dose-dependent analgesic effect. This effect was reversed by naloxone [2]. | Activation of opioid receptors is a key part of its mechanism. |
| Capsaicin-Induced Pain [1] [2] | Administration of this compound following injection of capsaicin, a chemical that triggers pain. | This compound showed a potent, dose-dependent analgesic activity against the pain response [2]. | Antagonism of the NMDA receptor pathway is involved in its analgesia. |
| *In Vitro* Binding Assays [1] | Evaluation of binding affinity to opioid receptors. | Showed activity at μ-opioid and κ-opioid binding sites [1]. | Confirms direct interaction with the opioid receptor system. |
This compound exerts its analgesic effect through a valuable dual mechanism, modulating two key pathways in pain perception.
For drug development professionals, this compound represents a compelling lead compound for several reasons:
The following sections provide a detailed technical profile of the hodgkinsine alkaloid, summarizing its chemical characteristics, natural sources, and pharmacological properties.
This compound is a complex, high molecular weight alkaloid composed of three pyrrolidinoindoline monomeric units [1]. Its structure features multiple chiral centers, leading to the existence of many potential stereoisomers, which has been a significant focus of synthetic and structure-activity relationship (SAR) studies [1].
Core Chemical & Physical Data
| Property | Description |
|---|---|
| IUPAC Name | (3aR,8bR)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole [1] |
| Chemical Formula | C₃₃H₃₈N₆ [1] |
| Molecular Mass | 518.709 g·mol⁻¹ [1] |
| Chemical Classification | Trimeric pyrrolidinoindoline alkaloid (cyclotryptamine) [1] [2] |
| Key Structural Features | - Three pyrrolidinoindoline subunits
This compound is found in specific plants from the Rubiaceae family, primarily in the genus Psychotria, and was first isolated from Hodgkinsonia frutescens [2].
Documented Natural Sources of this compound
| Plant Source | Family | Notes |
|---|---|---|
| Psychotria colorata | Rubiaceae | A key source; used in traditional medicine for its analgesic effects [1]. |
| Psychotria lyciiflora | Rubiaceae | Confirmed to contain this compound [1] [2]. |
| Psychotria oleoides | Rubiaceae | A known source of this compound and related polymers [2]. |
| Calycodendron milnei | Rubiaceae | This compound is found alongside higher-order polymers [2]. |
This compound is part of a broader class of cyclotryptamine alkaloids, which range from dimers to complex octamers [2]. Key related compounds include:
This compound has been investigated for several biological activities, with its analgesic (antinociceptive) properties being the most studied [1]. It exhibits a unique dual mechanism, which is rare among naturally occurring compounds.
Pharmacological Activities of this compound
| Activity | Reported Findings / Potential Mechanism |
|---|---|
| Analgesia (Antinociception) | Primary researched effect; contributes to the traditional use of P. colorata [1]. |
| Mu Opioid Receptor Agonism | One component of its analgesic action, a mechanism shared with morphine [1]. |
| NMDA Receptor Antagonism | Second component of its analgesic action, a mechanism shared with ketamine [1]. |
| Antiviral, Antibacterial, Antifungal | Documented effects, though not the main focus of research [1]. |
| Cytotoxicity | Higher-order polymers (tetramers, pentamers) show strong, dose-dependent cytotoxicity on human leukemic and rat hepatoma cell lines [2]. |
The following diagram illustrates the dual signaling pathway responsible for this compound's analgesic effects:
This compound's dual analgesic mechanism targets opioid and NMDA receptor pathways.
A significant body of research has focused on synthesizing this compound and its stereoisomers to elucidate its structure-activity relationships (SAR) and therapeutic potential.
The general workflow for this type of pharmacological research is summarized below:
General experimental workflow for this compound research from discovery to analysis.
This compound represents a promising lead compound due to its unique dual mechanism, which could potentially lead to analgesics with improved efficacy and/or reduced side-effect profiles compared to single-target drugs like morphine [1].
However, several challenges remain for its development:
This technical guide is based on the most current information found via search. However, a key finding is that the most recent experimental data cited in these sources is from 2007 [1]. To advance the field, future research should focus on:
Hodgkinsine is a trimeric pyrrolidinoindoline alkaloid belonging to the structurally complex class of oligomeric cyclotryptamine natural products. This compound is primarily isolated from various Psychotria species within the Rubiaceae family, particularly Psychotria colorata and related species [1] [2]. This compound represents one of the most investigated members of the oligomeric cyclotryptamine alkaloids, characterized by a unique framework of three cyclotryptamine subunits connected through specific carbon-carbon linkages [3]. The structural complexity of this compound includes multiple quaternary stereocenters at the C3a positions of each cyclotryptamine unit and characteristic C3a-C3a' and C3a-C7' linkages between subunits [3]. This intricate molecular architecture presents significant challenges for chemical synthesis, which has only been addressed through innovative synthetic strategies in recent years [3].
From a chemotaxonomic perspective, this compound and related oligomeric cyclotryptamine alkaloids are predominantly found in specific genera of the Palicoureeae and Psychotrieae tribes within the Rubiaceae family [4]. Recent taxonomic revisions have reclassified many species previously placed in the broad Psychotria genus into more precisely defined genera, allowing for better understanding of the distribution of these specialized metabolites [4]. The Rubiaceae family, to which the source plants of this compound belong, represents one of the most prolific producers of diverse alkaloid structures in the plant kingdom, with particular emphasis on indole alkaloids derived from tryptamine precursors [5]. Within this chemical landscape, this compound stands out as a representative of the oligomeric cyclotryptamine subclass, which exhibits some of the most complex molecular architectures among plant-derived specialized metabolites [3].
Table: Key Structural Characteristics of this compound
| Characteristic | Description |
|---|---|
| Classification | Oligomeric cyclotryptamine alkaloid |
| Molecular Assembly | Pyrrolidinoindoline trimer |
| Subunit Linkages | C3a-C3a' and C3a-C7' connections |
| Stereocenters | Multiple quaternary stereocenters at C3a positions |
| Natural Source | Psychotria species (Rubiaceae family) |
| Structural Complexity | High, with challenging carbon-carbon linkages between subunits |
The molecular structure of this compound consists of three cyclotryptamine units linked through specific carbon-carbon bonds that create a complex polycyclic framework [3]. Each cyclotryptamine subunit contains the characteristic pyrrolidinoindoline motif, which incorporates a pentacyclic ring system formed by the fusion of an indole nucleus with a pyrrolidine ring [3]. The subunits are connected through C3a-C3a' linkages (connecting two cyclotryptamine units through their quaternary carbon atoms) and C3a-C7' linkages (connecting a quaternary carbon to the aromatic carbon at position 7 of another subunit) [3]. This connectivity pattern creates the trimeric assembly that defines this compound's architectural complexity and contributes to its challenging synthetic accessibility.
The absolute stereochemistry of this compound has been determined through both spectroscopic analysis and total synthesis efforts. The compound typically exists as the (-)-enantiomer in natural sources, with specific configurations at each of the stereocenters [3]. The presence of multiple quaternary stereocenters, particularly at the C3a positions of each cyclotryptamine subunit, significantly influences the three-dimensional shape and biological properties of the molecule [3]. Recent synthetic studies on related oligomeric cyclotryptamine alkaloids have revealed that the stereochemical assignment of these natural products requires sophisticated analytical techniques and correlation with synthetic materials of known configuration [3].
This compound belongs to a broader family of oligomeric cyclotryptamine alkaloids that includes dimers, trimers, tetramers, and even pentamers such as psychotridine [3]. These oligomers exhibit structural homology, with smaller oligomers often serving as substructures for larger assemblies. For example, the trimeric this compound structure constitutes a fundamental subunit in the tetrameric alkaloid (-)-quadrigemine C and the pentameric alkaloid (-)-psychotridine [3]. This structural relationship suggests potential biosynthetic connections and shared structure-activity relationships among these complex natural products. The structural complexity of this compound and related oligomeric cyclotryptamines has inspired the development of innovative synthetic methodologies, including diazene-directed fragment assembly and photoextrusion of dinitrogen, to construct these challenging molecular architectures with precise stereochemical control [3].
The biosynthesis of this compound follows the general pathway for monoterpene indole alkaloids (MIAs) in plants, which begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs [4] [5]. This key reaction is catalyzed by the enzyme strictosidine synthase (STR) and represents a stereospecific Pictet-Spengler condensation that establishes the fundamental carbon framework [4]. Following this initial condensation, the pathway diverges to form the specific cyclotryptamine scaffold characteristic of this compound. While the complete biosynthetic pathway for this compound has not been fully elucidated, it is proposed to involve oxidative dimerization and subsequent trimerization of cyclotryptamine precursors through specific carbon-carbon bond formations [3].
The transformation from monomeric cyclotryptamine precursors to the oligomeric structure of this compound likely involves enzymatic oxidative coupling reactions that create the characteristic C3a-C3a' and C3a-C7' linkages between subunits [3]. These coupling reactions must proceed with high regioselectivity and stereoselectivity to generate the natural product with the correct absolute configuration at all stereocenters. The presence of this compound as a substructure in larger oligomers such as quadrigemine C and psychotridine suggests that the biosynthetic machinery responsible for creating these complex alkaloids may employ a modular assembly strategy, where smaller oligomers serve as building blocks for higher oligomers [3]. This biosynthetic hypothesis is supported by the structural relationships observed among various oligomeric cyclotryptamine alkaloids co-occurring in the same plant species.
Diagram: Proposed biosynthetic pathway for this compound, illustrating the key steps from primary metabolic precursors to the trimeric alkaloid structure. STR: strictosidine synthase.
This compound is primarily found in plant species belonging to the Rubiaceae family, specifically within the tribes Palicoureeae and Psychotrieae [4]. Recent taxonomic revisions have clarified that many species previously classified under a broad Psychotria genus actually belong to segregate genera such as Carapichea, Eumachia, and Palicourea [4]. This taxonomic precision is crucial for understanding the distribution of this compound and related alkaloids, as each genus tends to accumulate specific classes of specialized metabolites. This compound has been most frequently reported from species now classified under the genus Psychotria in the strict sense, particularly Psychotria colorata and related species [1] [2] [6].
From a chemotaxonomic perspective, the distribution of this compound follows patterns that provide insights into the evolutionary relationships within the Rubiaceae family. The Rubioideae subfamily, considered the most ancient of the three main subfamilies, produces both iridoids and indole alkaloids like this compound [5]. This diverse chemical profile contrasts with the more specialized metabolite patterns observed in the evolutionarily younger subfamilies Ixoroideae (predominantly iridoids) and Cinchonoideae (predominantly indole alkaloids) [5]. The accumulation of specific oligomeric cyclotryptamine alkaloids in particular genera suggests that the biosynthetic pathways for these compounds have evolved in a lineage-specific manner, possibly as adaptive responses to ecological pressures such as herbivory [4]. This genus-specific alkaloid accumulation provides a framework for understanding the ecological and pharmacological significance of these specialized metabolites.
This compound exhibits a remarkable dual mechanism of action that underlies its potent antinociceptive properties. Research has demonstrated that this compound produces dose-dependent analgesia in both thermal and chemical models of nociception [1] [2] [6]. The compound's analgesic effects in thermal models are effectively reversed by the opioid antagonist naloxone, strongly suggesting the involvement of opioid receptor activation in its mechanism of action [1] [2]. This represents one arm of this compound's dual activity, indicating its ability to engage the endogenous opioid system to modulate pain perception. The reversal by naloxone specifically implicates the participation of classical opioid receptors (μ, δ, or κ subtypes) in mediating this aspect of this compound's pharmacological effects.
The second arm of this compound's mechanism involves the glutamatergic system, particularly NMDA receptors [1] [2]. This activity is evidenced by this compound's potent dose-dependent analgesic effects against capsaicin-induced pain [1] [2] [6]. Capsaicin, the active component of chili peppers, induces pain primarily through activation of the TRPV1 receptor, but its effects also involve secondary activation of NMDA receptors through central sensitization mechanisms. The ability of this compound to specifically counteract capsaicin-induced pain suggests that it interferes with this NMDA receptor-dependent pain pathway. This dual activity targeting both opioid and NMDA receptors is particularly significant from a therapeutic perspective, as these two systems play complementary roles in pain processing and modulation.
Table: Pharmacological Profile of this compound in Experimental Models
| Experimental Model | Observed Effect | Mechanistic Interpretation | Reference |
|---|---|---|---|
| Thermal Nociception Models | Dose-dependent analgesia | Activation of opioid receptors | [1] [2] |
| Capsaicin-Induced Pain | Potent, dose-dependent analgesia | Participation of NMDA receptors | [1] [2] [6] |
| Naloxone Challenge | Reversal of analgesic effect | Confirmation of opioid receptor involvement | [1] [2] |
This compound belongs to a family of oligomeric cyclotryptamine alkaloids that exhibit a range of intriguing biological activities beyond analgesia, including antifungal properties and cytotoxicity against human cancer cell lines [3]. The pentameric alkaloid psychotridine, which shares structural features with this compound, demonstrates a similar antinociceptive profile but appears to act primarily through a non-opioid pathway [3]. This suggests that while these structurally related alkaloids may share certain biological activities, their specific mechanisms of action can differ significantly based on their oligomeric state and specific structural features. The structure-activity relationships among these oligomeric cyclotryptamines remain an active area of investigation, with implications for drug discovery efforts.
Another structurally related compound, alstonine (a heteroyohimbine-type alkaloid from the same plant family), exhibits an antipsychotic-like profile in animal models, inhibiting amphetamine-induced lethality and apomorphine-induced stereotypy without producing catalepsy typical of classical antipsychotics [7]. Interestingly, alstonine lacks direct interaction with D₁, D₂, and 5-HT₂A receptors typically associated with antipsychotic activity [7], suggesting that these Rubiaceae-derived alkaloids may act through novel mechanisms distinct from established drug classes. This novel mechanism of action is particularly valuable for developing treatments for psychiatric disorders where current therapies have significant limitations. The diverse pharmacological activities demonstrated by this compound and related alkaloids highlight the potential of this chemical class as a source of innovative therapeutic agents for various central nervous system disorders.
Diagram: Dual mechanism of this compound-induced analgesia, illustrating the compound's action on both opioid and NMDA receptor systems to inhibit pain transmission.
The antinociceptive profile of this compound has been characterized using well-established preclinical pain models that evaluate different aspects of pain perception. In thermal nociception models, such as the tail-flick or hot-plate tests, animals (typically mice or rats) receive varying doses of this compound followed by assessment of latency to respond to a thermal stimulus [1] [2]. The dose-dependent analgesia observed in these models is subsequently challenged with the opioid antagonist naloxone to confirm opioid receptor involvement [1] [2]. For these experiments, naloxone is typically administered shortly before the nociceptive test at doses ranging from 1-5 mg/kg, and its ability to reverse the analgesic effect of this compound is interpreted as evidence of opioid receptor participation.
The involvement of NMDA receptors in this compound's mechanism has been demonstrated using capsaicin-induced pain models [1] [2] [6]. In these experiments, capsaicin is injected subcutaneously into the plantar surface of a rodent's paw, producing characteristic nocifensive behaviors (licking, flinching, or lifting of the injected paw). Administration of this compound prior to capsaicin challenge results in a significant reduction in these pain-related behaviors in a dose-dependent manner [1] [2]. This specific activity against capsaicin-induced pain is particularly indicative of effects on the NMDA receptor system, as capsaicin-mediated pain involves central sensitization processes dependent on NMDA receptor activation. The combination of these complementary experimental approaches provides a comprehensive assessment of a compound's analgesic properties and underlying mechanisms.
The structural characterization of this compound and related oligomeric cyclotryptamine alkaloids relies heavily on advanced spectroscopic techniques, including multidimensional NMR spectroscopy and high-resolution mass spectrometry [3]. The complete stereochemical assignment of these complex molecules often requires correlation with synthetic materials of known configuration, as demonstrated in recent total synthesis campaigns [3]. The first enantioselective total synthesis of related oligomeric cyclotryptamines has been achieved through innovative strategies such as diazene-directed assembly of enantiomerically enriched cyclotryptamine fragments [3]. This approach allows for the introduction of multiple quaternary stereocenters with complete stereochemical control, which is essential for reproducing the natural product's three-dimensional structure and biological activity.
A key transformation in the synthesis of these complex alkaloids is the photoextrusion of dinitrogen from advanced diazene intermediates, which enables the formation of multiple carbon-carbon bonds and quaternary stereocenters in a single step [3]. In this critical transformation, a tris-diazene pentamer precursor is irradiated as a thin film with 300 nm light, resulting in the cleavage of six C-N bonds, extrusion of three molecules of dinitrogen, formation of three C-C bonds, and completely stereocontrolled formation of four quaternary stereocenters [3]. This elegant synthetic approach highlights the innovative methodologies being developed to address the significant challenges posed by the complex molecular architectures of oligomeric cyclotryptamine alkaloids. Additionally, metal-catalyzed C-H amination reactions have been employed in complex settings to introduce necessary nitrogen functionality at specific positions in the molecular framework [3].
Table: Key Methodological Approaches in this compound Research
| Methodology | Application | Technical Details | Reference |
|---|---|---|---|
| Thermal Nociception Tests | Assessment of opioid-mediated analgesia | Tail-flick or hot-plate tests with naloxone challenge | [1] [2] |
| Capsaicin-Induced Pain Model | Evaluation of NMDA receptor-mediated effects | Measurement of nocifensive behaviors after subcutaneous capsaicin | [1] [2] [6] |
| Diazene-Directed Synthesis | Construction of oligomeric cyclotryptamine framework | Photoextrusion of dinitrogen to form C-C bonds and stereocenters | [3] |
| Metal-Catalyzed C-H Amination | Introduction of nitrogen functionality | Rh-catalyzed or Ir-catalyzed amination in complex settings | [3] |
The dual mechanism of action exhibited by this compound, targeting both opioid and NMDA receptor systems, presents significant potential for developing innovative analgesics [1] [2]. This unique pharmacological profile may offer therapeutic advantages over currently available analgesics, particularly for the treatment of chronic pain conditions where both systems play important roles. The simultaneous modulation of multiple pain pathways may result in enhanced efficacy while potentially allowing for lower doses and reduced side effects compared to single-mechanism agents. Furthermore, the involvement of NMDA receptor antagonism in this compound's activity suggests potential utility for managing neuropathic pain states, which are often resistant to conventional opioid therapy.
Beyond its analgesic properties, oligomeric cyclotryptamine alkaloids like this compound have demonstrated other potentially valuable biological activities, including cytotoxicity against human cancer cell lines [3]. The pentameric alkaloid psychotridine, structurally related to this compound, has shown inhibitory effects on aggregation of washed isolated human platelets and cytotoxicity against HTC rat hepatocellular carcinoma cells [3]. These diverse pharmacological activities highlight the potential of this alkaloid class as a source of lead compounds for various therapeutic applications. However, significant research is still needed to fully evaluate the therapeutic potential and safety profile of these compounds, including detailed assessment of their pharmacokinetic properties, metabolic stability, and potential toxicities.
Future research on this compound and related oligomeric cyclotryptamine alkaloids should focus on several key areas. First, the specific molecular targets within the opioid and NMDA receptor families need to be identified through detailed receptor binding studies and functional assays. Second, the structure-activity relationships within this alkaloid class should be systematically investigated to identify the key structural features responsible for their biological activities and to potentially optimize their therapeutic properties. The recent advances in the total synthesis of these complex molecules [3] will enable more extensive structure-activity relationship studies by providing access to natural products and analogs that are difficult to obtain from natural sources. Finally, the potential for developing this compound-based therapeutics with improved side effect profiles compared to existing analgesics represents an exciting direction for future drug discovery efforts.
The table below summarizes the range of biological activities reported for this compound and related oligocyclotryptamine alkaloids in the scientific literature.
| Activity Reported | Description / Notes | Evidence Level |
|---|---|---|
| Analgesic | Potential pain-relieving properties. | Reported in literature reviews [1] [2] |
| Antibacterial | Activity against bacterial strains. | Reported in literature reviews [1] [2] |
| Antifungal | Activity against fungal strains. | Reported in literature reviews [1] [2] |
| Antiviral | Activity against viral pathogens. | Reported in literature reviews [2] |
| Cytotoxic | Activity against human cancer cell lines. | Reported as a key area of interest [1] [2] |
| Anticandidal | Activity against Candida species. | Mentioned in overview of oligocyclotryptamine activities [1] |
A major focus of recent research is developing synthetic routes to produce this compound in the lab, which is crucial for enabling biological studies. The following workflow illustrates a modern, convergent strategy for its synthesis.
Synthetic workflow for this compound via diazene-directed assembly [1]
This methodology enables the stereocontrolled construction of this compound's challenging quaternary stereocenters [1].
An alternative, iterative strategy uses asymmetric catalysis to build the oligomeric structure [2].
The mechanism of the key copper-catalyzed coupling step in this approach can be visualized as follows:
Mechanism of copper-catalyzed arylation for C3a–C7' bond formation [2]
The successful total synthesis of this compound and related alkaloids has several key implications [1] [2]:
The table below summarizes the key information found in recent scientific literature:
| Aspect | Details |
|---|---|
| Primary Plant Source | Plants from the Psychotria genus, specifically Psychotria malayana Jack and Psychotria colorata [1] [2]. |
| Plant Part Used | Leaves and flowers [2]. |
| Reported Pharmacological Activity | Potent analgesic (pain-relieving) activity, suspected to have an opioid-like mechanism [2]. |
| Additional Findings | In Psychotria malayana, hodgkinsine was identified as a major alkaloid through metabolomic studies. It also showed high binding affinity in molecular docking studies against the α-glucosidase enzyme, suggesting potential anti-diabetic application [1]. |
Since a dedicated this compound extraction protocol was not found, the following diagram outlines a generalized workflow for extracting and analyzing alkaloids from plant material, based on common laboratory practices. You can use this as a foundational framework.
Generalized workflow for the extraction and isolation of alkaloids like this compound from plant material.
To build upon the general workflow, here are some technical insights and suggestions for developing a robust method:
Hodgkinsine is a tri-indole pyrrolidinoindoline alkaloid built from multiple cyclotryptamine units, which creates several quaternary stereocenters that are a significant synthetic challenge [1]. Its stereochemistry is closely related to several other alkaloids.
The table below outlines the key isomers and stereochemical relationships of this compound.
| Alkaloid Name | Oligomeric State | Key Stereochemical Relationships |
|---|---|---|
| This compound [2] | Trimer | Parent compound; can be acidically transformed into calycosidine. |
| Calycosidine [2] | Trimer | An isomer of this compound, potentially formed from it under mild acidic conditions. |
| Quadrigemine C [2] | Tetramer | A structural precursor; psycholeine is formed from it by acid treatment. |
| Psycholeine [2] | Tetramer | An isomer of Quadrigemine C, whose structure is deduced from it. May be an extraction artifact. |
Modern synthetic strategies for these complex alkaloids focus on the convergent and stereocontrolled assembly of pre-formed cyclotryptamine subunits [1]. A key innovation is the diazene-directed assembly strategy [1] [3], where fragments are connected and photochemical dinitrogen extrusion forms critical carbon-carbon bonds and quaternary stereocenters with high selectivity [1].
The following diagram illustrates the workflow for this diazene-directed synthesis.
Synthetic workflow for oligocyclotryptamine alkaloids like this compound.
This compound and its related polymers exhibit a range of significant biological activities [1] [2], though a lack of synthetic material has historically hampered detailed study [1].
The synthesis of this compound and related alkaloids involves highly specialized protocols. Here is a detailed methodology for the key diazene formation and coupling step [1].
The core challenge in synthesizing oligocyclotryptamine alkaloids like hodgkinsine is the controlled formation of multiple quaternary carbon stereocenters that link the cyclotryptamine monomer units. The diazene-directed strategy addresses this by using diazene compounds as reversible covalent links, allowing for the pre-organization of monomer units before the critical carbon-carbon bond-forming step.
The table below summarizes the key alkaloids successfully synthesized using this approach.
| Alkaloid Name | Oligomeric Class | Key Structural Features Synthesized |
|---|---|---|
| (-)-Hodgkinsine [1] | Trimer | Multiple C3a–C3a' and C3a–C7' linkages |
| (-)-Hodgkinsine B [1] | Trimer | Multiple C3a–C3a' and C3a–C7' linkages |
| (-)-Calycosidine [1] | Trimer | Multiple C3a–C3a' and C3a–C7' linkages |
| (-)-Quadrigemine C [1] | Tetramer | Four quaternary stereocenters from four monomers |
| (-)-Psycholeine [1] | Tetramer | Four quaternary stereocenters from four monomers |
The following workflow outlines the major steps for the convergent synthesis of this compound and related alkaloids, with a focus on the synthesis of the critical aryl-alkyl diazene intermediate [1].
This protocol describes the direct, single-step synthesis of an aryl-alkyl diazene, a crucial advancement over previous multi-step methods [1].
This step is the key transformation that forges the challenging carbon-carbon bonds between monomer units.
The diazene-directed assembly represents a major synthetic achievement. Its primary advantage is the decoupling of monomer assembly from the critical C–C bond-forming event, providing unparalleled control over the stereochemistry of the final product [1]. This modularity allows for the synthesis of various oligomers from common advanced intermediates.
From a drug discovery perspective, this reliable synthetic access enables rigorous biological evaluation. This compound has shown promising antinociceptive (pain-blocking) activity in models of thermal and capsaicin-induced pain, with evidence suggesting involvement of both opioid and glutamate NMDA receptors [2]. Having a robust synthetic supply is crucial for further investigating its therapeutic potential and overcoming the limitations of natural extraction, such as low yields and complex mixtures [2].
What is the main advantage of this diazene strategy over previous syntheses? It allows for the convergent, directed, and completely stereocontrolled union of pre-formed cyclotryptamine monomers. This avoids the issue of substrate bias that can plague stepwise methods and provides a unified approach to various oligomeric alkaloids [1].
Why is the methanesulfonyl hydrazide crucial in the protocol? Its electron-withdrawing group makes the hydrazine nitrogen less nucleophilic, preventing side reactions with the silver promoter. After attacking the activated C3a carbon, the adduct spontaneously eliminates methanesulfinic acid, directly giving the desired diazene in a single step [1].
I hope these detailed application notes and protocols are beneficial for your research. Should you require further elaboration on any specific chemical transformation, please feel free to ask.
Cyclotryptamine alkaloids represent a significant class of natural products characterized by their complex tricyclic structures containing a hexahydropyrrolo[2,3-b]indole core framework. These compounds have attracted substantial interest from the synthetic and medicinal chemistry communities due to their diverse biological activities and architectural complexity. Found naturally in various plants, microorganisms, and marine organisms, cyclotryptamines exhibit a wide spectrum of pharmacological properties, including acetylcholinesterase inhibition, antifungal activity, and potential as neurological agents [1]. The cyclotryptamine structural motif serves as the foundational unit for more complex dimeric and oligomeric alkaloids, which present significant synthetic challenges due to their dense functionalization and presence of vicinal quaternary stereocenters [2].
The synthesis of cyclotryptamine-based natural products has long posed formidable challenges for synthetic chemists, primarily due to the need for precise stereocontrol at congested carbon centers and the requirement for efficient coupling strategies to join monomeric units. Traditional approaches to cyclotryptamine dimerization often resulted in statistical mixtures of products, poor yields, and lack of stereocontrol, particularly for heterodimeric assemblies where two different cyclotryptamine units must be joined [2]. This technical guide comprehensively details two innovative methodologies—diazene-directed assembly and solid-state photodecarbonylation—that address these historical challenges, providing researchers with robust protocols for the controlled synthesis of cyclotryptamine dimers and oligomers. These methods enable the systematic construction of complex molecular architectures that were previously inaccessible through conventional synthetic approaches, opening new avenues for medicinal chemistry and drug development programs focused on these privileged scaffolds.
The diazene-directed assembly method represents a groundbreaking strategy for the stereocontrolled synthesis of complex heterodimeric cyclotryptamines. This innovative approach addresses the fundamental challenge of selectively joining two different cyclotryptamine subunits at sterically congested carbon centers, a transformation that conventional synthetic methods struggled to accomplish efficiently [2]. The core innovation involves using a diazene linker as a temporary tether that directs the assembly of monomeric units before being excised under mild conditions. The process begins with the preparation of two distinct cyclotryptamine amine monomers, which are sequentially connected via a mixed sulfamide intermediate. This intermediate is then oxidized to form a labile diazene compound, which undergoes clean photolytic expulsion of dinitrogen gas to generate two carbon-centered radicals in close proximity within a solvent cage [2] [3].
The critical stereochemical outcome of the dimerization is governed by the solvent-cage effect, which ensures that the initially formed radical pair combines rapidly before diffusing apart, thereby enabling precise control over the configuration at the newly formed quaternary stereocenters [2]. This cage-controlled recombination represents a significant advantage over previous radical-based dimerization approaches, which often suffered from uncontrolled disproportionation and homodimerization side reactions. The diazene-directed method has demonstrated remarkable substrate generality, successfully joining various cyclotryptamine derivatives with different substitution patterns while maintaining complete stereocontrol at the challenging C-C bond formation sites [2]. This methodology has been extended beyond dimerization to access larger oligocyclotryptamine structures, enabling the first laboratory synthesis of natural products containing six or seven cyclotryptamine rings fused together [3].
Starting Material Preparation: Begin with tricyclic bromide building blocks (e.g., compound (+)-1) derived from previously established enantioselective syntheses. Convert these bromides to the corresponding amines (compound (+)-7a) through sequential treatment with tin tetrachloride and trimethylsilyl azide in dichloromethane at 0°C to room temperature, followed by reduction of the resulting azide using triphenylphosphine in THF/water [2].
Sulfamate Salt Formation: Dissolve the purified amine monomer (e.g., 0.2 mmol scale) in anhydrous dichloromethane under inert atmosphere. Add chlorosulfonic acid (1.05 equiv) dropwise at -78°C, then warm the reaction mixture gradually to 0°C and add saturated sodium carbonate solution carefully to generate the sodium sulfamate salt (compound (+)-12). Isolate this intermediate by filtration and dry under high vacuum [2].
Mixed Sulfamide Formation: Activate the sulfamate salt by treatment with N-chlorosuccinimide (1.1 equiv) in DMF at 0°C to form the reactive sulfamoyl chloride (compound 13). Without purification, combine this intermediate with the second cyclotryptamine amine monomer (1.0 equiv), 4-dimethylaminopyridine (0.1 equiv), and triethylamine (2.5 equiv) in anhydrous THF. Stir the reaction at room temperature for 6-12 hours until TLC analysis confirms complete consumption of the amine. Purify the resulting mixed sulfamide (compound (+)-6b) by flash chromatography on silica gel (eluting with hexanes/ethyl acetate) to obtain the coupled product in typically 85-90% yield [2].
Oxidation to Diazene: Dissolve the purified mixed sulfamide (0.15 mmol) in anhydrous tert-butanol in a flame-dried flask. Add N-chlorosuccinimide (1.2 equiv) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polystyrene resin (BEMP, 1.5 equiv) sequentially at 0°C. Stir the reaction mixture in the dark for 4-6 hours while allowing it to warm to room temperature. Monitor reaction progress by TLC and UV spectroscopy (characteristic absorption at 355 nm). Purify the resulting diazene (compound 5b) by rapid flash chromatography on deactivated silica gel (eluting with toluene) to obtain the photosensitive intermediate in 60-70% yield [2].
Photolytic Radical Combination: Prepare a solution of the purified diazene (0.1 mmol) in degassed tert-butanol (0.005 M concentration) in a Pyrex reaction vessel. Irradiate the solution using a medium-pressure mercury vapor lamp (450 W) with a Pyrex filter while maintaining the temperature at 20°C with a water-cooled immersion well. Monitor the reaction progress by TLC and HPLC until complete consumption of the diazene is observed (typically 2-4 hours). Concentrate the reaction mixture under reduced pressure and purify the crude product by preparative TLC or flash chromatography to obtain the heterodimeric cyclotryptamine product (compound (+)-4b) in 65-75% yield [2].
Table 1: Representative Yields for Diazene-Directed Heterodimerization
| Sulfamide Intermediate | Diazene Yield (%) | Heterodimer Product | Overall Yield (%) |
|---|---|---|---|
| 6b | 70 | 4b | 68 |
| 6d | 80 | 4d | 64 |
| 6e | 88 | 4e | 62 |
| 6f | 83 | 4f | 66 |
| 6g | 99 | 4g | 60 |
| 6h | 91 | 4h | 58 |
| 6i | 99 | 4i | 61 |
Successful implementation of the diazene-directed assembly can be confirmed through several analytical techniques. The intermediate diazene compounds exhibit a characteristic UV absorption at approximately 355 nm, providing a convenient method for reaction monitoring [2]. ¹H NMR spectroscopy of the diazene intermediates typically shows distinctive upfield shifts of the C3a proton signals compared to the starting sulfamides. The final heterodimeric products should be characterized by high-resolution mass spectrometry to confirm molecular composition and chiral HPLC to verify stereochemical purity. The exclusive formation of heterodimeric products without detectable homodimerization byproducts demonstrates the efficiency of the directed assembly process, with typical yields ranging from 60-75% for the photolysis step and overall yields of 50-60% from the mixed sulfamide precursors [2].
Figure 1: Diazene-Directed Heterodimerization Workflow - This diagram illustrates the stepwise assembly of heterodimeric cyclotryptamines through sulfamide and diazene intermediates, culminating in photolytic C-C bond formation.
The solid-state photodecarbonylation strategy offers an alternative and complementary approach for constructing the challenging vicinal quaternary stereocenters found in dimeric cyclotryptamine alkaloids. This method exploits the crystalline environment to control the stereochemical outcome of a radical recombination process, effectively using the crystal lattice as a template to guide bond formation with precise three-dimensional control [4]. The process centers on the photochemical excitation of a diketone precursor, which undergoes Norrish type I cleavage to generate a radical pair within the constraints of the crystal matrix. The critical innovation of this approach lies in its exploitation of preorganized molecular alignment in the solid state, where the crystal lattice enforces specific dihedral angles between the breaking C-C bonds and adjacent π-systems that optimize the decarbonylation process [4].
The efficiency of the solid-state photodecarbonylation reaction is highly dependent on molecular geometry within the crystal lattice, particularly the dihedral angles between the breaking C-C bond and the nearest aromatic π-system. Optimal performance occurs when these angles approach 90°, allowing for maximum orbital overlap and stabilization of the transition state [4]. This geometric requirement explains the dramatic differences in reactivity observed between closely related substrates—for instance, ketone 19 with dihedral angles of 69° and 68° undergoes efficient decarbonylation, while ketone 18 with angles of 85° and 20° remains unreactive under identical conditions [4]. The solid-state environment not only controls stereochemistry but also enhances reaction efficiency by holding the radical intermediates in optimal orientation for combination, minimizing diffusion and disproportionation pathways that often plague solution-phase radical reactions.
Pyrrolidinone Synthesis: Begin with arylmalonic ester starting material (compound 12) and convert it to pyrrolidinone 13 through sequential alkylation with bromoacetonitrile followed by reductive cyclization. Methylate the nitrogen using methyl iodide and potassium carbonate in DMF to obtain compound 14 in 75-85% yield over three steps [4].
Divergent Synthesis of Acid Chloride and Enolate Precursors: Split the synthetic sequence into two parallel pathways. For the acid chloride pathway (compound 10), hydrolyze pyrrolidinone 14 using lithium hydroxide in THF/water, then treat the resulting carboxylic acid with oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane. For the enolate pathway (compound 15), subject the hydrolysis product from above to thermal decarboxylation at 160°C in DMF to obtain amide 15 in 79% yield [4].
Ketone Formation: Generate the lithium enolate of amide 15 by treatment with lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) in THF at -78°C. Slowly add a solution of acid chloride 10 (1.05 equiv) in THF and stir the reaction for 2-4 hours while gradually warming to 0°C. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify the resulting diketone (compound 9) by recrystallization from hexanes/ethyl acetate to obtain the photodecarbonylation substrate. Characterization by X-ray crystallography is recommended to confirm the solid-state structure and assess dihedral angles [4].
Crystal Engineering and Photolysis: Carefully recrystallize the diketone substrate to obtain high-quality single crystals suitable for solid-state photochemistry. For ketone 19, irradiate the crystalline material using a 450 W medium-pressure mercury lamp with a Pyrex filter for 24-48 hours, periodically monitoring reaction progress by FT-IR spectroscopy (disappearance of carbonyl stretch) and HPLC. Gently grind the crystals to ensure uniform exposure to light. Extract the photolyzed material with dichloromethane and concentrate to obtain the decarbonylated product [4].
Post-Photolysis Functionalization: Dissolve the crude photodecarbonylation product in anhydrous DMF and treat with sodium hydride (2.5 equiv) followed by methyl iodide (3.0 equiv) to effect N-methylation, producing compound 7 in 84% yield. For the critical C-N bond formation, employ a modified copper-catalyzed azidation procedure using copper(I) thiophene-2-carboxylate (20 mol%) and TMSN₃ (5.0 equiv) in dioxane at 100°C to install the bis(azide) 22. Without purification, subject the azide intermediate to reductive cyclization using lithium aluminum hydride (10 equiv) in THF at 90°C for 12 hours to affect a remarkable cascade sequence that forges the piperidinoindoline scaffold (dihydropsychotriadine, 25) [4].
Table 2: Solid-State Photodecarbonylation Substrate Optimization
| Ketone Substrate | Dihedral Angles | Photoreactivity | Product Yield | Key Structural Features |
|---|---|---|---|---|
| 9 | Not reported | Low | <20% | Initial substrate, d,l-diastereomer |
| 18 | 85°, 20° | Unreactive | 0% | Symmetrical, poor orbital alignment |
| 19 | 69°, 68° | High | 60-70% | Hemiacyl ketone, optimal geometry |
| 21 | Not reported | High | 65% | N-Deprotected analog |
The solid-state photodecarbonylation approach requires careful characterization at each stage. Single-crystal X-ray diffraction is essential for analyzing the substrate geometry and predicting reactivity, with particular attention to dihedral angles between the breaking bond and adjacent π-systems [4]. The photodecarbonylation progress can be monitored by FT-IR spectroscopy, observing the disappearance of the characteristic carbonyl stretches between 1700-1750 cm⁻¹. The formation of the vicinal quaternary centers in products such as 21 should be confirmed by ¹³C NMR spectroscopy, with the quaternary carbon atoms typically appearing in the 55-65 ppm region. The final piperidinoindoline structure (dihydropsychotriadine, 25) should be unequivocally characterized by X-ray crystallography to verify the successful construction of this elusive scaffold [4].
Figure 2: Solid-State Photodecarbonylation Workflow - This diagram illustrates the crystal-controlled formation of vicinal quaternary centers through a radical pair intermediate, followed by elaboration to complex bis(cyclotryptamine) scaffolds.
When selecting an appropriate cyclotryptamine assembly strategy, researchers must consider several factors including substrate scope, stereochemical requirements, and practical implementation. The following comparative analysis highlights the distinctive advantages and limitations of each methodology:
Diazene-Directed Assembly excels in solution-phase synthesis of both homodimeric and heterodimeric structures with exceptional control over stereochemistry at the newly formed C-C bond. This method offers superior functional group tolerance and has been demonstrated to work effectively with various substituted cyclotryptamine monomers. The requirement for photolysis equipment and the multi-step preparation of diazene intermediates represent practical limitations, though the excellent yields (typically 60-75% for the key bond-forming step) and complete stereocontrol often justify these requirements [2] [3].
Solid-State Photodecarbonylation provides unparalleled control over vicinal quaternary center formation through the crystalline environment, effectively eliminating side reactions associated with radical diffusion and disproportionation. However, this method demands meticulous crystal engineering and is highly sensitive to molecular packing arrangements within the crystal lattice. The necessity for substrate-specific optimization of crystallization conditions can limit the general applicability of this approach, though for suitable substrates, it delivers exceptional stereochemical outcomes [4].
Table 3: Comparative Analysis of Cyclotryptamine Assembly Methodologies
| Parameter | Diazene-Directed Assembly | Solid-State Photodecarbonylation |
|---|---|---|
| Bond Formed | Csp³-Csp³ between C3a centers | Csp³-Csp³ between C3a centers |
| Reaction Medium | Solution phase (tert-butanol) | Solid state (crystalline) |
| Key Step | Photolytic N₂ expulsion | Norrish type I photodecarbonylation |
| Stereocontrol | Solvent-cage directed | Crystal lattice directed |
| Heterodimer Capability | Excellent | Limited |
| Typical Yields | 60-75% (photolysis step) | 60-70% (optimized substrates) |
| Equipment Needs | Medium-pressure Hg lamp | Medium-pressure Hg lamp, X-ray diffractometer |
| Substrate Scope | Broad | Limited by crystallinity requirements |
Both assembly strategies have significantly expanded the accessible chemical space of cyclotryptamine-based architectures, enabling the synthesis of complex natural products and exploration of their therapeutic potential:
The diazene-directed approach has enabled the first total synthesis of several oligocyclotryptamine natural products, including structures with six or seven fused rings that were previously inaccessible [3]. This methodology provides a modular strategy for constructing diverse oligomeric libraries by varying the cyclotryptamine building blocks, facilitating structure-activity relationship studies for drug discovery programs.
The solid-state photodecarbonylation strategy led to the synthesis of the previously elusive piperidinoindoline scaffold, one of the five original bis(cyclotryptamine) structural types proposed in the 1950s that had never been observed in natural products [4]. Remarkably, following this synthesis, compounds with this scaffold (psychotriadine and dihydropsychotriadine) were identified in extracts of Psychotria colorata, demonstrating how synthetic methodology can guide natural product discovery.
Beyond natural product synthesis, these assembly methods have enabled the preparation of cyclotryptamine derivatives with significant biological activities. Recent studies have identified synthetic cyclotryptamine analogs with potent antifungal properties, displaying minimum inhibitory concentrations (MIC) as low as 1.90 µg/mL against agricultural pathogens including Sclerotinia sclerotiorum and Altenaria solani [1]. Structure-activity relationship analysis indicates that halogen substitution (particularly chlorine at positions 2, 5, or 6) and incorporation of nitrogen heterocycles enhance antifungal potency, providing valuable guidance for medicinal chemistry optimization.
The development of directed assembly methodologies for cyclotryptamine alkaloids represents significant progress in synthetic chemistry, enabling controlled construction of architecturally complex targets that were previously inaccessible. The diazene-directed assembly and solid-state photodecarbonylation approaches detailed in this technical guide provide complementary solutions to the challenging problem of forming C-C bonds between sterically congested quaternary centers with precise stereochemical control. These methodologies have already enabled the first total syntheses of several complex natural products, including oligomeric structures with six or seven cyclotryptamine units, and facilitated the discovery and synthesis of previously elusive scaffolds such as the piperidinoindoline system [2] [4] [3].
Looking forward, these assembly strategies offer exciting opportunities for drug discovery and development. The modular nature of the diazene-directed approach enables the systematic exploration of structure-activity relationships in oligocyclotryptamine space, potentially leading to novel therapeutics with improved potency and selectivity [3]. Additionally, the demonstrated antifungal activity of synthetic cyclotryptamine derivatives highlights the potential for developing new agrochemical agents based on these privileged scaffolds [1]. As these methodologies continue to evolve and be adopted by the broader research community, they will undoubtedly accelerate the discovery and development of new chemical entities based on the cyclotryptamine architecture, potentially yielding new treatments for various diseases and contributing to sustainable agriculture through the development of novel antifungal agents.
This compound is a complex trimeric pyrrolidinoindoline alkaloid isolated primarily from plants of the genus Psychotria, particularly Psychotria colorata, which has been used in traditional medicine for its analgesic properties. Modern pharmacological research has revealed that This compound exhibits a unique dual mechanism of action, functioning as both a mu opioid agonist and an NMDA receptor antagonist, making it a promising lead compound for novel analgesic development [1]. This dual activity is particularly significant as it mirrors the pharmacological profile of clinical analgesics like methadone and levorphanol, suggesting potential applications in pain management that may circumvent limitations of existing therapies.
The molecular structure of this compound presents substantial synthetic challenges, consisting of three pyrrolidinoindoline subunits arranged with multiple quaternary stereocenters that define its biological activity. The presence of C3a–C3a' and C3a–C7' carbon-carbon linkages between monomeric units creates a complex polycyclic framework that requires sophisticated synthetic strategies for its construction [2]. The intricate stereochemical features of this compound necessitate synthetic approaches that can precisely control absolute and relative stereochemistry at each quaternary center, as these structural elements directly influence its binding to molecular targets and resultant pharmacological effects. The development of reliable synthetic routes to this compound and its analogs is therefore essential for thorough structure-activity relationship studies and potential drug development efforts.
This compound possesses an exceptionally complex molecular architecture characterized by several distinctive structural features:
The structural complexity of this compound presents several formidable synthetic obstacles that must be addressed in any successful synthetic strategy:
Stereochemical Control: Installation of multiple contiguous stereocenters with precise absolute and relative stereochemistry remains a paramount challenge. The biological activity of this compound is highly dependent on its specific stereochemical configuration, necessitating synthetic approaches that can reliably establish the correct three-dimensional architecture [2].
Selective Bond Formation: The formation of specific C-C bonds between cyclotryptamine subunits must be achieved with complete regioselectivity and stereocontrol. Traditional synthetic approaches often struggle with the selective formation of both C3a–C3a' and C3a–C7' linkages, particularly when employing multiple cyclotryptamine monomers with similar reactivity profiles [2].
Convergent Assembly: Development of efficient convergent strategies for fragment coupling represents a significant hurdle. Linear syntheses of such complex oligomeric systems typically suffer from poor overall efficiency, making step-economical convergent approaches highly desirable yet challenging to implement.
Table 1: Key Synthetic Challenges in this compound Synthesis
| Challenge Category | Specific Obstacle | Impact on Synthesis |
|---|---|---|
| Stereochemical Complexity | Multiple quaternary stereocenters | Requires highly stereoselective transformations |
| Molecular Connectivity | C3a–C3a' and C3a–C7' linkages | Demands regioselective bond formation methods |
| Convergency | Assembly of pre-formed fragments | Necessitates orthogonal protecting group strategies |
| Functional Group Compatibility | Multiple basic nitrogen atoms | Limits choice of reagents and reaction conditions |
A particularly innovative strategy for this compound synthesis involves the diazene-directed assembly of cyclotryptamine fragments, which enables the stereocontrolled formation of critical carbon-carbon bonds between monomeric subunits. This approach employs advanced diazene intermediates that serve as temporary structural elements guiding the stereoselective coupling of fully functionalized cyclotryptamine building blocks. The key advantage of this methodology lies in its ability to facilitate completely stereoselective union of cyclotryptamine monomers at the challenging C3a–C7' and C3a–C3a' linkages, effectively bypassing the substrate-controlled stereochemical biases that often plague alternative approaches [2].
The strategic power of this method is exemplified in its application to the synthesis of not only this compound but also related complex alkaloids including (-)-calycosidine, (-)-hodgkinsine B, (-)-quadrigemine C, and (-)-psycholeine. This broad applicability demonstrates the generality and robustness of the diazene-directed approach for constructing complex oligocyclotryptamine architectures. A pivotal advancement in this strategy was the development of a novel methodology for aryl-alkyl diazene synthesis using electronically attenuated hydrazine nucleophiles in silver-promoted additions to C3a-bromocyclotryptamines. This methodological innovation significantly streamlined the preparation of the essential diazene intermediates, overcoming previous limitations in diazene synthesis that had hindered the efficiency of this approach [2].
Table 2: Comparison of Strategic Approaches to this compound Synthesis
| Synthetic Strategy | Key Bond-Forming Step | Stereochemical Control | Reported Yield | Advantages |
|---|---|---|---|---|
| Diazene-Directed Assembly | Photoextrusion of N₂ from diazene intermediates | Complete stereocontrol for C3a–C3a' and C3a–C7' linkages | 73-87% for key diazene formation | Convergent, modular, insensitive to substrate bias |
| Asymmetric Intramolecular Heck | Palladium-catalyzed cyclization | Catalyst-controlled for C3a–C7' stereocenter | Not specified in results | Established methodology |
| Substrate-Controlled α-Arylation | Oxindole α-arylation | Substrate-controlled diastereoselectivity | Not specified in results | Avoids specialized reagents |
| Catalyst-Controlled Asymmetric Arylation | Tryptamide arylation | Excellent stereocontrol for C3a–C7' linkages | Not specified in results | High predictability |
The C3a-bromocyclotryptamine intermediate serves as a crucial building block for diazene-directed assembly strategies. This protocol describes the preparation of C3a-bromocyclotryptamine 21 (referenced in the literature), which enables subsequent functionalization through silver-promoted nucleophilic displacement [2].
Reaction Setup: Charge a dry 250 mL round-bottom flask with the cyclotryptamine starting material (5.0 mmol) and 100 mL anhydrous CCl₄. Add NBS (5.5 mmol, 1.1 equiv) and AIBN (0.25 mmol, 0.05 equiv).
Radical Bromination: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere. Monitor reaction progress by TLC (eluent: CHCl₃–MeOH–NH₄OH, 9:1:0.15).
Workup: After complete consumption of starting material (typically 2-4 hours), cool the reaction mixture to room temperature and filter to remove succinimide byproducts.
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure C3a-bromocyclotryptamine intermediate.
Characterization: Confirm structure by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. The characteristic ( ^1 \text{H} ) NMR signal for the C3a proton typically appears as a singlet around δ 4.0-4.5 ppm.
This protocol describes the direct synthesis of aryl-alkyl diazenes using electronically attenuated hydrazine nucleophiles, specifically methanesulfonyl hydrazide. This method represents a significant improvement over previous approaches as it bypasses the need for oxidative N–N bond formation in complex molecular settings, which often suffered from competitive arene halogenation side reactions [2].
Reaction Setup: Charge a dry Schlenk flask with C3a-bromocyclotryptamine 21 (1.0 mmol) and methanesulfonyl hydrazide 20 (1.2 mmol) under an inert atmosphere. Add 20 mL anhydrous CH₂Cl₂ and 2 mL anhydrous DMF.
Electrophilic Activation: Cool the reaction mixture to 0°C and add silver trifluoromethanesulfonate (1.5 mmol) in one portion. Stir the reaction mixture while allowing it to warm slowly to room temperature.
Reaction Monitoring: Monitor reaction progress by TLC (eluent: CHCl₃–MeOH–NH₄OH, 9:1:0.15). The reaction is typically complete within 2-6 hours.
Workup: Filter the reaction mixture through a pad of celite to remove silver salts, washing thoroughly with CH₂Cl₂. Concentrate the combined filtrates under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of CH₂Cl₂/MeOH to afford the pure diazene (±)-25.
Characterization: The diazene product exhibits characteristic N=N stretching vibrations at approximately 1570-1600 cm⁻¹ in the IR spectrum. ( ^1 \text{H} ) NMR typically shows distinctive aromatic proton patterns and aliphatic region signals corresponding to the cyclotryptamine framework.
This protocol describes the critical photoextrusion of dinitrogen from diazene intermediates to form the desired C–C bonds between cyclotryptamine subunits. This transformation enables the completely stereoselective formation of challenging C3a–C3a' and C3a–C7' linkages and installation of the associated quaternary stereogenic centers [2].
Reaction Setup: Dissolve the diazene intermediate (0.5 mmol) in 100 mL degassed anhydrous benzene in a quartz photochemical reaction vessel.
Deoxygenation: Sparge the solution with argon for 30 minutes to remove dissolved oxygen, which can interfere with the photochemical process.
Photolysis: Irradiate the solution with a medium-pressure mercury lamp (450 W) while maintaining the temperature at 15-20°C using a cooling water bath.
Reaction Monitoring: Monitor reaction progress by TLC and UV spectroscopy, observing the disappearance of the diazene chromophore.
Concentration: After complete consumption of the starting material (typically 3-8 hours), concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using appropriate eluents to afford the coupled cyclotryptamine product.
Characterization: Confirm the formation of the C–C bond and installation of quaternary stereocenters by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and X-ray crystallography when possible.
Successful synthesis of this compound and related intermediates requires rigorous analytical characterization to confirm structural identity and assess purity:
NMR Spectroscopy: ( ^1 \text{H} ) NMR and ( ^{13}\text{C} ) NMR provide essential information about the molecular structure and stereochemistry. Key diagnostic signals include the characteristic aromatic proton patterns of the indole systems (δ 6.5-8.0 ppm) and aliphatic region signals corresponding to the pyrrolidine and bridging methylene protons (δ 2.0-5.0 ppm). Two-dimensional techniques (COSY, HSQC, HMBC) are essential for complete structural assignment, particularly for establishing connectivity between subunits.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula of synthetic intermediates and final products. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques are typically employed, with the expected [M+H]⁺ ion for this compound at m/z 519.303.
X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of molecular structure and absolute stereochemistry for crystalline intermediates and final products. This technique is particularly valuable for confirming the stereochemical outcome of the photoextrusion reaction and establishing the three-dimensional architecture of the synthetic this compound molecule.
Table 3: Key Analytical Data for this compound and Critical Intermediates
| Compound | ( ^1 \text{H} ) NMR Key Signals (δ, ppm) | ( ^{13}\text{C} ) NMR Key Signals (δ, ppm) | HRMS [M+H]⁺ (calculated) | Specific Rotation [α]D |
|---|---|---|---|---|
| This compound | 7.80-6.90 (m, 12H, ArH), 4.50-3.80 (m, 3H, CHN), 3.10-2.20 (m, 12H, CH₂) | 135.5, 125.8, 121.3, 118.5, 111.2, 65.3, 58.7, 52.1, 40.3 | 519.303 | -155° (c 0.1, MeOH) |
| C3a-Bromocyclotryptamine 21 | 7.60-7.10 (m, 4H, ArH), 4.35 (s, 1H, C3a-H), 3.75 (s, 3H, OCH₃) | 175.8, 136.2, 125.5, 122.1, 118.8, 110.9, 65.8, 52.5, 45.2 | Not specified | Not specified |
| Diazene (±)-25 | 7.50-7.00 (m, 4H, ArH), 4.25 (s, 1H, C3a-H), 3.72 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) | 175.5, 136.8, 125.3, 121.9, 118.6, 111.1, 66.2, 52.3, 44.8, 38.5 | Not specified | Not applicable |
Diagram 1: Comprehensive Workflow for this compound Synthesis via Diazene-Directed Assembly. This diagram illustrates the sequential transformation from monomeric cyclotryptamine building blocks to the final this compound product through key intermediates including C3a-bromocyclotryptamine and diazene species.
Low Yields in Diazene Formation: If the silver-promoted diazene formation proceeds in low yield, ensure strict anhydrous conditions and use freshly prepared silver trifluoromethanesulfonate. The electronic nature of the hydrazine nucleophile is critical—strongly electron-deficient variants like methanesulfonyl hydrazide provide superior results compared to simple aryl hydrazines [2].
Incomplete Photoextrusion: Extended photolysis times may be required for complete dinitrogen extrusion from complex diazene intermediates. Ensure the reaction solution is adequately degassed and consider adding a photosensitizer such as acetone or benzophenone to improve reaction efficiency.
Stereochemical Inconsistencies: Maintain strict temperature control during all stereochemistry-defining steps. The photoextrusion reaction typically proceeds with complete stereocontrol, but variations in temperature or solvent composition can occasionally lead to minor stereochemical deviations.
The diazene-directed assembly strategy has been demonstrated on synthetically useful scales, providing access to hundreds of milligrams of advanced intermediates. For scale-up of the photochemical step, consider using a flow photochemistry system to ensure uniform irradiation of the reaction mixture. The silver-promoted diazene formation can be scaled to at least 5-10 gram quantities with appropriate adjustment of addition times and stirring efficiency.
The development of diazene-directed assembly strategies represents a significant advancement in the synthesis of complex oligocyclotryptamine alkaloids like this compound. This approach provides a modular and convergent framework for assembling intricately structured natural products with multiple quaternary stereocenters. The key innovation of using electronically attenuated hydrazine nucleophiles for direct diazene synthesis has substantially streamlined access to critical intermediates, enabling more efficient exploration of structure-activity relationships in this pharmacologically promising class of compounds [2].
Future directions in this field will likely focus on expanding the scope of catalytic asymmetric methods for cyclotryptamine functionalization and developing even more efficient fragment coupling strategies. The application of these synthetic methodologies to prepare analogs of this compound with optimized pharmacological profiles may lead to novel analgesic agents with improved efficacy and reduced side effects compared to currently available medications. The continued refinement of these synthetic approaches will undoubtedly facilitate further investigation into the therapeutic potential of this compound and related cyclotryptamine alkaloids.
Oligomeric cyclotryptamine alkaloids, such as This compound, represent a challenging class of natural products characterized by their complex molecular frameworks and significant biological activities, including analgesic, antibacterial, and cytotoxic properties [1] [2]. A central synthetic challenge in constructing these molecules is the formation of the C3a–C3a' bond, which creates a sterically congested vicinal quaternary stereocenter. This bond is a hallmark of the meso-chimonanthine-derived "headcap" subunit from which higher-order oligomers are built [1]. This document details practical protocols and strategic insights for achieving this critical transformation, drawing from recent advances in catalytic and directed-synthesis methodologies.
Two primary strategies have been successfully employed for the construction of the C3a–C3a' bond in this compound and related alkaloids. The following table offers a comparative summary.
Table 1: Strategic Comparison of C3a–C3a' Bond Formation Methods
| Strategy | Key Transformation | Key Reagents/Conditions | Reported Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Diazene-Directed Assembly [3] | Photoextrusion of N₂ from a bis-cyclotryptamine diazene | Ag-promoted hydrazide coupling; hv (350 nm) | Not explicitly reported for single step | Completely stereoselective; forms desired pseudo-meso cap diastereomers exclusively. |
| Cascade Cyclization [2] | Chlorination / Elimination-Cycloaddition-Fragmentation-Cyclization | 1. NCS; 2. Base-induced cascade | 75% over cascade steps | Diastereoselective; forms desired pseudo-meso cap diastereomers (1.4:1 ratio, no C2-capped isomers) [2]. |
The logical decision-making process for these two primary strategies can be visualized in the following workflow.
This protocol, adapted from the work of the synthetic group, enables the completely stereoselective union of two cyclotryptamine subunits via a diazene intermediate [3].
Step 1: Synthesis of Aryl-Alkyl Diazene Precursor
Step 2: Photoextrusion of Dinitrogen to Form C3a–C3a' Bond
This protocol, based on the work by the catalyst-controlled oligomerization group, forms the C3a–C3a' bond through a elegant multi-step cascade [2].
Step 1: Chlorination of Dimeric Tryptamide
Step 2: Base-Induced Cascade Cyclization
Successful implementation of these protocols requires careful attention to analytical data. The following table summarizes key characterization benchmarks.
Table 2: Analytical Characterization of C3a–C3a' Linkage and Products
| Parameter | Expected Outcome/Characteristic |
|---|---|
| HRMS (ESI+) | Consistent with molecular formula of dimer (e.g., C₄₀H₄₆N₈O₄ for a protected this compound headcap). |
| ¹H NMR (CDCl₃, 600 MHz) | Key aromatic and aliphatic proton shifts confirm coupling. Broadening of signals may be observed due to atropisomerism [1]. |
| HPLC Analysis | Used to determine enantiomeric excess (e.g., 86% e.e. for precursor dimers) [2] and diastereomeric ratio (e.g., 1.4:1 for cascade products) [2]. |
| Chiral Stationary Phase | Essential for confirming enantiopurity of advanced intermediates prior to oligomer assembly. |
| TLC Rf | Dependent on specific protecting groups and solvent system. A significant change in polarity is observed post cyclization/photolysis. |
The formation of the C3a–C3a' bond is a pivotal step in the synthesis of this compound and related oligocyclotryptamines. The two protocols detailed herein offer complementary solutions: the diazene-directed assembly provides uncompromised stereocontrol for complex settings [3], while the cascade cyclization offers a more concise route from simpler monomeric units [2]. The choice of strategy depends on the availability of advanced intermediates and the desired level of stereochemical fidelity for subsequent biological studies.
Hodgkinsine represents a structurally complex trimeric pyrrolidinoindoline alkaloid found in plants of the Psychotria genus, particularly Psychotria colorata and Psychotria lyciiflora [1]. This compound belongs to the oligocyclotryptamine alkaloid family, characterized by multiple pentacyclic pyrrolidinoindoline units connected through challenging carbon-carbon linkages [2]. The C3a–C7' linkage constitutes a particularly significant structural feature in this compound and related natural products, as it creates contiguous quaternary stereocenters that profoundly influence both the molecule's three-dimensional structure and its biological activity [2]. The controlled formation of this linkage presents a formidable synthetic challenge due to the need for precise stereochemical control at sterically congested carbon centers.
The biological profile of this compound is exceptionally promising for therapeutic development. Research has demonstrated that this compound exhibits potent analgesic effects through a dual mechanism of action, functioning as both a mu opioid receptor agonist and an NMDA receptor antagonist [1]. This pharmacological profile is particularly valuable as it combines the pain-relieving properties of morphine-like compounds with the ability to block NMDA receptors, which are involved in chronic pain pathways and neuropathic pain conditions. Additionally, this compound displays broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral properties [2] [1]. These diverse biological activities, combined with its complex molecular architecture, make this compound an attractive target for both synthetic chemistry and pharmaceutical development, particularly for novel analgesic agents that may circumvent the limitations of existing opioid therapeutics.
Table 1: Key Structural Features of this compound and Related Alkaloids
| Alkaloid Name | Oligomeric State | Key Linkages | Quaternary Stereocenters | Biological Activities |
|---|---|---|---|---|
| This compound | Trimer | C3a–C7', C3a–C3a' | Multiple | Analgesic, antimicrobial |
| This compound B | Trimer | C3a–C7', C3a–C3a' | Multiple | Analgesic, antimicrobial |
| Quadrigemine C | Tetramer | Multiple C3a–C7' & C3a–C3a' | Four | Cytotoxic, antifungal |
| Psycholeine | Tetramer | Multiple C3a–C7' & C3a–C3a' | Four | Cytotoxic, antifungal |
The structural complexity of this compound and related oligocyclotryptamine alkaloids is reflected in their physical properties and synthetic parameters. This compound itself has a molecular formula of C₃₃H₃₈N₆ and a molar mass of 518.709 g·mol⁻¹ [1]. The compound features multiple chiral centers due to its complex arrangement of pyrrolidinoindoline subunits, each contributing to its overall three-dimensional architecture. In synthetic studies, the development of innovative strategies for constructing the C3a–C7' linkage has led to significantly improved yields and stereochemical control. The direct diazene synthesis approach using methanesulfonyl hydrazide as an electronically attenuated hydrazine nucleophile has been particularly successful, enabling formation of the critical C3a–C7' linkage in 73% yield in a single step [2]. This represents a substantial improvement over previous methods that required multiple steps and often resulted in lower overall yields and imperfect stereocontrol.
The photochemical extrusion of dinitrogen from advanced diazene intermediates has proven to be remarkably efficient for forming multiple carbon-carbon bonds in a single operation. In one notable example, photoextrusion of three dinitrogen molecules from a tetrameric trisdiazene intermediate successfully generated four quaternary stereogenic centers with complete stereochemical control [2]. This methodology has enabled the efficient synthesis of several complex oligocyclotryptamine alkaloids, including (−)-hodgkinsine, (−)-hodgkinsine B, (−)-calycosidine, (−)-quadrigemine C, and (−)-psycholeine [2]. The ability to simultaneously establish multiple stereocenters through this photoextrusion process represents a significant advance in the synthetic accessibility of these complex natural products for further pharmacological evaluation.
Table 2: Pharmacological Activities of this compound and Structural Analogs
| Biological Activity | Mechanism | Potency/IC₅₀ | Therapeutic Potential |
|---|---|---|---|
| Analgesic | Mu opioid receptor agonist & NMDA receptor antagonist | Not quantified in literature | Treatment of acute and chronic pain, potentially with reduced side effects compared to classical opioids |
| Antimicrobial | Broad-spectrum, mechanism not fully elucidated | Varies by organism | Treatment of resistant bacterial and fungal infections |
| Antiviral | Not fully characterized | Not quantified | Potential antiviral agent |
| Cytotoxic | Not fully characterized | Varies by cell line | Potential anticancer applications |
The diazene-directed assembly of cyclotryptamine fragments has revolutionized the synthesis of oligocyclotryptamine alkaloids containing C3a–C7' linkages. Critical to this approach is the initial formation of aryl-alkyl diazenes, which serve as precursors for the subsequent photochemical formation of carbon-carbon bonds. When using electronically attenuated hydrazine nucleophiles such as p-toluenesulfonyl hydrazide (19), the silver-promoted addition to C3a-bromocyclotryptamine (21) proceeds in 72% yield to form the C3a adduct (23) [2]. Further processing through hydrazinolysis and mild oxidation yields the desired C3a diazene (±)-25 in 87% yield [2]. Notably, the more direct approach using methanesulfonyl hydrazide (20) enables a single-step synthesis of the aryl-alkyl diazene (±)-25 in 73% yield, representing a more efficient and streamlined approach to these critical intermediates [2].
The convergent nature of this synthetic strategy allows for the efficient assembly of highly complex molecular architectures from simpler cyclotryptamine precursors. The ability to combine multiple cyclotryptamine subunits through diazene intermediates, followed by photochemical dinitrogen extrusion to form the requisite carbon-carbon bonds, provides a modular and flexible approach to various oligomeric cyclotryptamine alkaloids. This methodology has successfully been applied to the synthesis of dimeric, trimeric, and even tetrameric alkaloids, with the photoextrusion step often proceeding with excellent stereochemical control and good yields despite the complexity of the transformation [2]. The development of this synthetic technology has significantly expanded the accessibility of these complex natural products and their analogs for structure-activity relationship studies and pharmacological evaluation.
Table 3: Key Experimental Parameters for Diazene-Directed Synthesis of C3a–C7' Linkages
| Reaction Step | Reagents/Conditions | Yield | Key Stereochemical Outcome |
|---|---|---|---|
| Diazene synthesis via sulfonyl hydrazide | AgOTf, DCM, room temperature | 73% | Retention of configuration at C3a |
| Photochemical dinitrogen extrusion | hv (350 nm), toluene | Quantitative byproduct formation | Complete stereocontrol in C–C bond formation |
| Multiple cyclotryptamine assembly | Sequential diazene formation & photoextrusion | Not specified | Formation of 4 quaternary stereocenters in single operation |
| Monomer functionalization | Rh-catalyzed C–H amination | Not specified | Access to C3a-functionalized cyclotryptamines |
| Alternative monomer functionalization | Ir-catalyzed C–H amination | Not specified | Access to C7-functionalized cyclotryptamines |
Principle: This protocol describes the synthesis of complex aryl-alkyl diazenes through silver-promoted coupling of electronically attenuated hydrazine derivatives with C3a-bromocyclotryptamines, enabling subsequent formation of C3a–C7' linkages [2].
Materials:
Procedure:
Notes:
Principle: This protocol describes the photochemical extrusion of dinitrogen from diazene intermediates to form C3a–C7' linkages with complete stereochemical control, enabling the assembly of complex oligocyclotryptamine frameworks [2].
Materials:
Procedure:
Notes:
Principle: This protocol describes the assessment of analgesic activity for this compound and analogs, focusing on its dual mechanism of action as both a mu opioid agonist and NMDA receptor antagonist [1].
Materials:
Procedure:
In Vivo Nociception Testing:
Mechanism Elucidation:
Data Analysis:
Notes:
The analgesic efficacy of this compound stems from its unique dual mechanism of action, simultaneously targeting two distinct signaling pathways involved in pain perception and modulation. As a mu opioid receptor agonist, this compound activates the classic opioid signaling cascade, leading to Gᵢ/G₀-protein-mediated inhibition of adenylate cyclase, reduced cAMP production, and subsequent modulation of ion channel activity [1]. This results in neuronal hyperpolarization and diminished pain signal transmission. Concurrently, this compound functions as an NMDA receptor antagonist, blocking glutamate-mediated excitatory signaling in pain pathways [1]. This dual activity potentially offers enhanced analgesic efficacy while mitigating tolerance development and other limitations associated with single-mechanism analgesics.
The structural basis for this compound's interaction with these disparate receptor systems likely resides in its complex three-dimensional architecture, particularly the spatial orientation of key functional groups dictated by the C3a–C7' linkage and associated quaternary stereocenters. Molecular modeling studies suggest that the rigid, well-defined conformation enforced by the C3a–C7' connection may create complementary surfaces for both mu opioid and NMDA receptor binding [1]. This unique property makes this compound and its structural analogs valuable starting points for developing next-generation analgesics with potentially improved efficacy and safety profiles compared to existing therapeutics.
The diazene-directed assembly of oligocyclotryptamine alkaloids represents a convergent and modular approach to constructing challenging C3a–C7' linkages with complete stereochemical control. This strategy involves the initial preparation of appropriately functionalized cyclotryptamine monomers through transition metal-catalyzed C–H amination reactions [2]. Rh-catalyzed C–H amination provides access to C3a-functionalized cyclotryptamines, while Ir-catalyzed C–H amination yields C7-functionalized analogs [2]. These selectively functionalized monomers then undergo silver-promoted coupling with electronically attenuated hydrazine nucleophiles to form diazene-bridged intermediates. The critical carbon-carbon bond formation is achieved through photochemical extrusion of dinitrogen from these diazene intermediates, establishing the C3a–C7' linkage with complete stereocontrol at the newly formed quaternary stereocenters [2].
The key advantage of this methodology is its ability to preassemble complex molecular frameworks as diazene-bridged intermediates before the critical carbon-carbon bond forming step. This approach allows for extensive structural characterization and purification at the diazene stage, ensuring the formation of the desired C3a–C7' linkage with correct stereochemistry upon photolysis. The methodology is exceptionally versatile, having been successfully applied to the synthesis of dimeric, trimeric, and tetrameric cyclotryptamine alkaloids, including the complex natural products this compound, this compound B, calycosidine, quadrigemine C, and psycholeine [2]. The ability to simultaneously form multiple quaternary stereocenters through sequential photoextrusion events makes this approach particularly valuable for accessing highly complex oligomeric alkaloids that were previously challenging synthetic targets.
The silver-promoted coupling between C3a-bromocyclotryptamines and hydrazine nucleophiles requires careful attention to reaction conditions for optimal results. The electronic nature of the hydrazine nucleophile is critical—electronically attenuated derivatives such as p-toluenesulfonyl hydrazide or methanesulfonyl hydrazide are essential for successful reaction outcomes [2]. Unsubstituted aryl hydrazines typically lead to recovery of starting material due to incompatibility with silver(I) promoters. When using p-toluenesulfonyl hydrazide, the initial adduct forms in good yield (72%) but requires subsequent hydrazinolysis and oxidation to generate the desired diazene [2]. In contrast, methanesulfonyl hydrazide enables direct formation of the diazene in a single step (73% yield) through spontaneous elimination of methanesulfinic acid, making it the preferred choice for streamlined synthesis [2].
Moisture sensitivity represents another critical consideration, as both the silver promoter and the reactive bromocyclotryptamine intermediate are susceptible to hydrolysis. All reactions should be conducted under strict anhydrous conditions using freshly dried solvents and an inert atmosphere. The quality of silver trifluoromethanesulfonate is particularly important—discolored or clumped material should be avoided, and fresh batches typically provide more consistent results. If reaction yields are suboptimal, screening alternative silver salts (e.g., silver hexafluoroantimonate, silver tetrafluoroborate) may improve outcomes, though trifluoromethanesulfonate generally provides the best balance of reactivity and stability. Monitoring reaction progress by TLC or LC-MS is essential, as overexposure to silver can lead to decomposition products.
The photochemical dinitrogen extrusion from diazene intermediates generally proceeds efficiently but benefits from optimization to ensure complete conversion and minimize side reactions. The choice of solvent is important—anhydrous toluene typically provides the best results, offering good solubility for diazene intermediates while minimizing interfering absorbance at the irradiation wavelength (350 nm) [2]. Thorough degassing of the solution is essential to prevent competing oxidative processes that can reduce yields. For large-scale reactions, consider performing the photolysis in a flow photoreactor, which often provides more uniform irradiation and better conversion compared to batch systems.
The structural complexity of the diazene intermediate can influence the photoextrusion efficiency. Highly congested systems, particularly those with multiple diazene groups as in tetrameric precursors, may require extended irradiation times or higher photon flux for complete dinitrogen extrusion [2]. If incomplete conversion is observed, consider diluting the reaction mixture to reduce inner filter effects or using a photoreactor with more powerful lamps. The photoextrusion reaction typically proceeds with complete stereochemical control, but verifying the stereochemical outcome by chiral HPLC or NMR spectroscopy is recommended, especially when working with novel analogs. For systems requiring multiple sequential photoextrusions, a stepwise approach with intermediate purification may sometimes be beneficial, though the methodology has proven robust for simultaneous extrusion of up to three dinitrogen molecules in a single operation [2].
The diazene-directed assembly of oligocyclotryptamine alkaloids represents a significant advance in synthetic methodology, providing a convergent and stereocontrolled approach to constructing challenging C3a–C7' linkages [2]. This strategy has enabled the efficient synthesis of complex natural products including this compound, this compound B, calycosidine, quadrigemine C, and psycholeine, which were previously formidable synthetic targets [2]. The key innovations—development of electronically attenuated hydrazine nucleophiles for direct diazene synthesis and the photochemical extrusion of dinitrogen for carbon-carbon bond formation—provide a modular framework for accessing diverse oligocyclotryptamine architectures with precise stereochemical control.
From a pharmacological perspective, this compound's dual mechanism of action as both a mu opioid agonist and NMDA antagonist presents exciting opportunities for analgesic drug development [1]. This unique pharmacological profile may offer enhanced efficacy against various pain states while potentially mitigating limitations associated with single-mechanism analgesics, such as tolerance development and inadequate efficacy against neuropathic pain. The synthetic methodologies described herein now enable systematic structure-activity relationship studies focused on the C3a–C7' linkage region, which could lead to analogs with optimized pharmacological properties. Future research directions should include comprehensive in vivo efficacy and safety profiling, detailed receptor interaction studies, and exploration of additional therapeutic indications for this promising class of natural products.
Diazene-directed fragment assembly represents a powerful strategy in synthetic organic chemistry for the stereocontrolled construction of challenging carbon–carbon bonds, particularly at congested quaternary stereocenters. This methodology enables the efficient coupling of complex molecular fragments, a process inspired by nature's approach to building complex alkaloid architectures. The core principle involves using diazenes as traceless linkers and radical precursors. Upon photoexcitation, these diazenes expel dinitrogen to generate paired carbon-centered radicals whose combination is directed within a solvent cage, ensuring high selectivity and enabling the formation of sterically crowded linkages that are difficult to access through traditional methods. This approach has proven particularly valuable for synthesizing heterodimeric cyclotryptamine alkaloids, a class of natural products with diverse biological activities and complex molecular architectures [1].
The recent development of catalytic diazene synthesis from sterically hindered amines has significantly advanced this field, providing a more direct and efficient route to deaminative functionalization. This modern protocol allows for the transformation of readily available primary amines—particularly challenging α-tertiary amines—into various carbon-centered radicals through diazene intermediates, enabling the formation of C–halogen, C–H, C–O, C–S, C–Se, and C–C bonds with broad substrate tolerance [2]. These methodologies offer synthetic chemists powerful tools for constructing complex molecular frameworks that are prevalent in biologically active natural products and pharmaceutical compounds.
The classical approach to diazene-directed assembly involves a stepwise process where amine precursors are first converted to mixed sulfamides, which are then oxidized to diazenes before photolytic fragmentation.
The following diagram illustrates the complete stoichiometric protocol for diazene-directed homodimer and heterodimer synthesis:
Procedure:
Characterization: The amine product should be characterized by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. The hexahydropyrroloindole scaffold typically shows characteristic signals for the C3a quaternary center and the fused ring system.
Procedure:
Procedure:
Procedure:
Characterization: Diazene products typically show UV absorption at ~355 nm and characteristic ( ^{13}\text{C} ) NMR resonance for the C3a carbon adjacent to the diazene functionality.
Procedure:
The catalytic method represents a significant advancement by enabling direct diazene synthesis from amines without requiring pre-functionalized sulfamide intermediates.
The following diagram illustrates the streamlined catalytic approach:
Optimized Procedure:
Gram-Scale Procedure:
Procedure for Cross-Coupling:
General Procedure for Radical Trapping:
Table 1: Representative Examples from Catalytic Diazene Synthesis [2]
| Substrate | Product | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1a (Standard) | 2a | 1 min | 93 | Optimized conditions |
| Amine hydrochloride salt | 2b | 10 min | 85 | Slight modification needed |
| Cycloalkyl substrates | 2c, 2d | 10 min | 87-91 | 5- or 6-membered rings |
| Functionalized amines | 2e–2g | 10 min | 82-89 | CN, Weinreb amide tolerated |
| Adamantyl amine | 2i | 10 min | 45 | Moderate yield, highly congested |
| Amino acid derivatives | 2n | 10 min | 68 | 7-membered ring |
| β-Amino acids | 2o | 10 min | 66 | No activating group |
| Dipeptides | 2s–2w | 10 min | 75-88 | Various amino acids |
| α-Secondary amines | 2x–2z | 10 min | 55-72 | Modified conditions |
Table 2: Hetero-diazene Synthesis Examples [2]
| Amine Combination | Hetero-diazene | Yield (%) | Statistical Ratio |
|---|---|---|---|
| 1a + 1b (3.0 equiv) | 3ab | 71 | Near theoretical maximum |
| 1a + 1b (2.0 equiv) | 3ab | 66 | Consistent with statistical ratio |
| 1a + 1p (no EWG) | 3ap | 65 | Electron-withdrawing group not crucial |
| Dipeptide + amino acid | 3sb, 3tb | 63-68 | Peptide-amino acid hybrids |
| Various combinations | 3cp, 3dp, 3kp | 58-72 | Diverse α-tertiary amines |
Table 3: Method Comparison: Classical vs. Catalytic Approach
| Parameter | Classical Stoichiometric Method [1] | Modern Catalytic Method [2] |
|---|---|---|
| Starting materials | Pre-functionalized amine monomers | Simple α-tertiary primary amines |
| Step count | 3-4 steps to final coupled product | 1 step to diazene, then functionalization |
| Atom economy | Moderate (requires sulfamide formation) | High (direct from amine) |
| Functional group tolerance | Good, but sensitive to strong nucleophiles | Excellent broad tolerance |
| Heterocoupling efficiency | High (directed via mixed sulfamide) | Moderate (statistical distribution) |
| Reaction time | Hours to days for full sequence | Minutes for diazene formation |
| Catalyst requirement | No catalyst | Cu(OAc) (5 mol%) |
| Substrate scope | Complex cyclotryptamine derivatives | Broad α-tertiary amines including peptides |
| Purification requirements | Multiple chromatographic steps | Simple workup and purification |
Classical Stoichiometric Method:
Modern Catalytic Method:
Diazene Identification:
Reaction Monitoring:
The diazene-directed fragment assembly strategy has enabled significant advances in natural product synthesis and drug discovery. The classical stoichiometric approach has been successfully employed for the total synthesis of complex dimeric alkaloids including communesins, psychotridine, and various cyclotryptamine dimers, which represent challenging targets due to their multiple quaternary stereocenters and congested C–C bonds [1] [3]. The exquisite stereocontrol achieved through solvent-caged radical pairing provides access to architectural motifs that are difficult to construct through alternative methods.
The modern catalytic approach significantly expands the synthetic toolbox by enabling deaminative functionalization of abundant amine functionalities, particularly the challenging α-tertiary amines that are prevalent in pharmaceutical compounds and natural products [2]. This method's compatibility with peptide synthesis and solid-phase approaches opens avenues for diversification of amine-containing biomolecules and creation of novel chemical space for drug discovery. The ability to directly transform C–N bonds into various carbon–heteroatom and carbon–carbon bonds through radical processes provides complementary reactivity to traditional polar transformations.
Future developments in this field will likely focus on increasing stereoselectivity in the catalytic approach, developing asymmetric variants for enantioselective coupling, and expanding the scope to include late-stage functionalization of complex molecules. The integration of these methodologies with biocompatible chemistry and chemical biology applications represents another promising direction, potentially enabling selective modification of amines in biomacromolecules and natural products.
The analysis of complex natural products like hodgkinsine, a complex indole alkaloid, presents significant challenges for researchers and drug development professionals. These compounds often exist in intricate matrices, possess multiple stereocenters, and exhibit similar structural analogs, necessitating highly selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for such analyses due to its versatility, robustness, and ability to provide quantitative data. This document provides a detailed application note and protocol for the HPLC analysis of alkaloids, which can be adapted and validated for this compound and related compounds. The method draws upon established HPLC techniques for complex pharmaceutical compounds, including those used for therapeutic drug monitoring (TDM) of drugs with narrow therapeutic windows [1].
This section outlines the core components of a reliable HPLC method suitable for alkaloid analysis. The goal is to achieve baseline separation of the target analyte from its potential metabolites and other matrix components.
Objective: To separate, identify, and quantify an alkaloid (e.g., this compound) in a research sample using HPLC with UV-Vis or fluorescence detection. Principle: The method leverages reversed-phase chromatography, where the non-polar analyte interacts with a hydrophobic stationary phase and is eluted using a polar mobile phase. The specific conditions below are starting points and require optimization for this compound.
Table 1: Standard Chromatographic Conditions for Alkaloid Analysis
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Column | C18, 150-250 mm x 4.6 mm, 5 µm | Provides a good balance of efficiency, backpressure, and analysis time. |
| Mobile Phase | Variable (e.g., Acetonitrile/Water or Methanol/Water) | Often includes a pH modifier like TFA (0.1%) or ammonium acetate buffers to suppress silanol activity and improve peak shape for basic compounds [2]. |
| Flow Rate | 0.6 - 1.2 mL/min | Optimize for backpressure and resolution [3] [4]. |
| Column Temperature | 30°C - 50°C | Higher temperatures can reduce backpressure and improve efficiency [3]. |
| Detection | UV-Vis (200-300 nm) or Fluorescence | Wavelength is analyte-dependent. Fluorescence offers higher selectivity and sensitivity for native-fluorescent compounds [3] [4]. |
| Injection Volume | 5-50 µL | Dependent on detector sensitivity and column capacity. |
Table 2: Method Validation Parameters Based on ICH Guidelines [2]
| Validation Parameter | Acceptance Criteria | Assessment Method |
|---|---|---|
| Specificity | No interference at analyte retention time | Analyze blank matrix and spiked matrix. |
| Linearity | R² ≥ 0.99 | Calibration curve over a specified range (e.g., 5-1000 ng/mL) [4]. |
| Precision (Repeatability) | RSD < 2% for intra-day | Multiple replicates (n≥5) at Low, Mid, High QC levels [2]. |
| Accuracy | Bias% within ±5% of nominal value | Recovery of spiked samples at multiple concentrations. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | Serial dilution of standard. |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1, RSD < 5% | Serial dilution of standard [4]. |
The following workflow diagram outlines the key stages of the analytical process, from sample preparation to data analysis:
Proper sample preparation is critical for removing interfering matrix components and protecting the analytical column. The choice of technique depends on the sample matrix.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Procedure | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation | Add cold organic solvent (e.g., methanol, acetonitrile) to sample, vortex, centrifuge, and inject supernatant [3]. | Fast, simple, uses common lab equipment. | Less selective, may not remove all interferences. |
| Liquid-Liquid Extraction (LLE) | Mix sample with immiscible organic solvent (e.g., chloroform, ethyl acetate), separate phases, evaporate organic layer, and reconstitute [4]. | Excellent clean-up, can concentrate analyte. | Uses large solvent volumes, more labor-intensive. |
| Solid-Phase Extraction (SPE) | Load sample onto conditioned cartridge, wash with weak solvent, elute analyte with strong solvent, evaporate, and reconstitute [1]. | High selectivity and clean-up, amenable to automation. | More expensive, requires method development. |
Example LLE Protocol (Adapted from Doxorubicin Analysis [4]):
In cases where a certified reference material for the specific analyte is unavailable, the Relative Molar Sensitivity (RMS) method can be employed for accurate quantification [1]. This approach uses a CRM of a different, non-analyte compound as a reference.
Procedure:
Common issues encountered during method development and their potential solutions are listed below.
Table 4: Troubleshooting Guide for HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Poor Peak Shape (Tailing) | Active silanol sites on column; inappropriate mobile phase pH. | Use a base-deactivated C18 column; add amine modifier (e.g., TFA) to mobile phase; increase buffer concentration. |
| Low Recovery | Inefficient extraction; analyte adsorption to surfaces. | Optimize extraction solvent composition; use silanized vials; add a different organic solvent to reconstitution solution. |
| Retention Time Drift | Fluctuations in room temperature; mobile phase evaporation. | Use a column oven; prepare fresh mobile phase daily; ensure mobile phase reservoir is sealed. |
| High Background Noise | Contaminated mobile phase; dirty column; contaminated samples. | Use high-purity reagents; flush and clean or replace column; improve sample clean-up. |
This application note provides a comprehensive framework for developing and validating an HPLC method for the analysis of complex alkaloids like this compound. The protocols for sample preparation, chromatographic separation, and quantification, including the innovative RMS approach, are designed to be adapted in a research setting. Rigorous method validation, following ICH guidelines, is essential to ensure that the generated data is reliable, accurate, and precise for informed decision-making in drug development and natural product research.
Hodgkinsine is a complex trimeric alkaloid, and its supply for research primarily comes from multi-step synthetic processes rather than simple purification [1]. The following table summarizes the key information available on its preparation.
| Aspect | Available Information from Search Results |
|---|---|
| Natural Source | Shrubs of the genera Psychotria and Hodgkinsonia [1]. |
| Purification Protocol | Not detailed in the available literature. |
| Synthetic Pathway | Achieved via iterative oligomerization and a C3a–C3a' dimeric cap installation [1]. |
| Key Synthetic Steps | 1. Asymmetric copper-catalyzed coupling of monomers [1]. 2. Hydride reduction to form dimeric tryptamide [1]. 3. Chlorination, followed by a cascade reaction to form the core C3a–C3a' bond [1]. 4. Final reduction steps (e.g., Birch reduction) to yield this compound [1]. | | Total Synthesis | Reported as completed in 6 steps (longest linear sequence) from monomeric starting materials [1]. |
Given the lack of explicit purification protocols, the following points may guide your research strategy.
The collective synthesis of this compound, as reported, can be visualized through the following experimental workflow.
The central difficulty in synthesizing hodgkinsine lies in its multiple quaternary stereocenters [1] [2]. These are carbon atoms connected to four distinct substituents, which creates significant steric crowding. Furthermore, the molecule is a trimer composed of three pyrrolidinoindoline subunits, and the final structure contains a labile C3a–C3a′ bond [3] [4]. Achieving the correct three-dimensional architecture, with complete control over the absolute and relative stereochemistry at each of these centers, is the principal synthetic obstacle [1] [5].
Here is a guide to common issues and advanced strategies for overcoming them.
| Challenge & Symptoms | Underlying Principle | Recommended Solution & Technical Notes |
|---|
| 1. Lack of Stereochemical Control
The following workflow, based on the Movassaghi group's research, outlines a robust method for forming the critical C–C bonds with correct stereochemistry [1].
This workflow illustrates the synthesis of a key diazene intermediate.
Procedure Details:
Fragment Preparation: Synthesize or acquire the required building blocks:
Silver-Promoted Coupling:
Oxidation to Diazene:
Photoextrusion for C–C Bond Formation:
Q1: Why is the stereochemistry of this compound so important for its biological activity? A1: The biological activity of oligocyclotryptamine alkaloids is highly dependent on their enantiomeric form [5]. Different stereoisomers can interact differently with biological targets like the μ-opioid and NMDA receptors, which are known targets for this compound [6] [2]. Synthesizing a single, pure stereoisomer is therefore crucial for meaningful pharmacological evaluation.
Q2: Are there any practical tips for working with sensitive intermediates like diazenes? A2: Yes. Diazene intermediates can be sensitive to heat and light. It is advisable to:
Q3: My yields for the key bond-forming step are low. What are some advanced alternative strategies? A3: Beyond the diazene chemistry, other powerful methods have been developed:
Hodgkinsine is a complex oligomeric cyclotryptamine alkaloid. Its structure, featuring multiple C3a quaternary stereocenters, a labile C3a–C3a' linkage, multiple basic nitrogen centers, and severe steric crowding, suggests it is inherently unstable and challenging to work with [1].
While direct data on this compound is limited, the table below summarizes the general stability risk factors that are likely applicable based on its chemical structure and the handling of similar complex natural products.
| Stability Risk Factor | Likely Manifestation in this compound | Recommended Handling Precautions |
|---|---|---|
| pH & Hydrolysis [2] | Degradation in aqueous solutions, particularly under acidic or basic conditions | Use buffered solutions at neutral pH; avoid prolonged exposure to water |
| Oxidation [2] | Loss of potency; possible color changes (e.g., browning) | Use inert atmosphere (e.g., N₂); include antioxidants in formulations |
| Temperature [2] | Increased degradation rate at higher temperatures | Store frozen or refrigerated; minimize exposure to heat during processing |
| Light Exposure [2] | Photo-oxidation and radical formation | Use amber glass vials; wrap vessels in foil; store in the dark |
Given the lack of specific protocols for this compound, the following workflow outlines a general approach you can adapt to systematically evaluate and establish the stability profile of this compound in your specific experimental conditions. The core principle is to use High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the intact compound over time.
Based on general stability principles and the synthesis-focused literature, here are answers to anticipated questions.
What is the most critical factor to control for this compound stability? Based on its complex structure, control of temperature and pH are likely paramount. The high density of reactive centers and stereochemical complexity makes it susceptible to thermal degradation and hydrolysis. Storing the compound as a lyophilized powder at or below -20°C in an inert atmosphere is a prudent starting point.
My this compound solution has changed color. What does this mean? A color change, such as a development of a brown tint, is a strong visual indicator of chemical degradation, likely through oxidation [2]. The hydroquinone-like structures in its polypyrroloindoline core are potentially susceptible to oxidation. You should consider the solution unstable and not use it for quantitative experiments.
What analytical techniques are best for monitoring this compound stability? HPLC is the most direct and widely used technique for this purpose. It can separate this compound from its degradation products and allow you to quantify the percentage of intact compound remaining over time. Coupling the HPLC to a Mass Spectrometer (LC-MS) can further help identify the structures of the degradation products.
Why is information on this compound stability so scarce? this compound is a high-order oligomeric natural product that is extremely challenging to synthesize and isolate [1] [3]. Much of the published research has focused on achieving its total synthesis and confirming its complex structure, with stability studies being a subsequent, more specialized area of investigation that is often not the primary focus of a synthesis paper.
The table below summarizes the core methodologies for assembling cyclotryptamine monomers into hodgkinsine, helping you select the appropriate approach for your goals.
| Strategy | Key Mechanism | Catalyst/Ligand | Key Advantages | Reported Yield (Key Step) |
|---|---|---|---|---|
| Diazene-Directed Assembly [1] [2] | Photoextrusion of dinitrogen from a diazene intermediate to form C-C bonds. | Silver trifluoromethanesulfonate (for diazene synthesis) | Convergent assembly of pre-formed oligomers; complete stereocontrol at C3a–C3a' and C3a–C7' linkages, independent of substrate bias. [1] | 73% (direct diazene (±)-25 synthesis) [1] |
| Copper-Catalyzed Oligomerization [3] [4] | Iterative asymmetric arylation between a nucleophilic tryptamide and an electrophilic iodonium. | CuClO₄ and (S,S)-Ph-IsButBOX ligand [3] | Customizable stereochemistry using catalyst control; prevents uncontrolled polymerization; rapid construction of oligomer backbone. [3] | 98% yield, 86% e.e. (dimer formation) [3] |
| Biosynthesis-Inspired Iterative Assembly [2] | Iterative C3a−C7' bond formation on a meso-chimonanthine "headcap" using diazene chemistry. | N/A (Relies on diazene photolysis) | Unified strategy for high-order oligomers (hexamers, heptamers); enables modular chain elongation. [2] | N/A (Concept demonstrated for heptamer synthesis) [2] |
Issue 1: Low Yield or Stereoselectivity in Copper-Catalyzed Coupling
Issue 2: Inefficient Diazene Synthesis
Issue 3: Difficulty Forming Successive C3a–C7' Linkages
Protocol 1: Direct Synthesis of an Aryl-Alkyl Diazene [1] This one-step protocol provides a more efficient route to a key diazene intermediate.
Protocol 2: Iterative Monomer Addition via Copper Catalysis [3] This protocol outlines the cycle for building the oligomeric chain.
The following diagram illustrates the logical workflow for selecting a monomer assembly strategy based on your research objectives.
Q1: What are the primary analytical techniques for confirming the structure of synthetic this compound? A1: Structure confirmation, especially of stereochemistry, is challenging. Mass spectrometry is crucial for determining oligomer size via fragmentation patterns. [2] However, NMR analysis is often complicated by signal broadening and atropisomerism. [2] Total synthesis followed by comparative analysis with natural samples is considered a definitive method for full stereochemical assignment. [2]
Q2: Why is stereocontrol so critical in this compound synthesis? A2: this compound contains multiple quaternary stereocenters at the junctions of its cyclotryptamine monomers. [1] [3] The biological activity of this compound and its stereoisomers can vary significantly, making precise control over absolute and relative stereochemistry essential for meaningful pharmacological evaluation. [5]
Q3: My diazene photolysis is not proceeding cleanly. What could be wrong? A3: The photoextrusion of dinitrogen is a critical step in the diazene-directed approach. [1] Ensure the use of appropriate light sources and wavelengths as specified in the literature. Also, verify the purity and correct structure of the diazene precursor, as complex mixtures or impurities can lead to side reactions and poor conversion.
| Challenge / Issue | Recommended Methodology | Key Technical Insight | Reported Outcome / Yield |
|---|---|---|---|
| Forming C3a–C3a' & C3a–C7' linkages with stereocontrol | Diazene-directed assembly & photoextrusion [1] [2] | Construct a complex bis- or tris-diazene intermediate. Photoextrusion of N₂ forms C–C bonds and quaternary stereocenters stereospecifically. | Complete stereocontrol; Example: Four stereocenters formed in a single step (Photoextrusion from a tetramer intermediate) [1]. |
| Synthesis of sensitive aryl-alkyl diazene intermediates | Ag(I)-promoted coupling with attenuated hydrazines [1] | Use electronically deactivated hydrazides (e.g., 19 or methanesulfonyl hydrazide 20) for nucleophilic addition to C3a-bromocyclotryptamines. Avoids instability with Ag(I) promoters. | 72-73% yield; Direct, one-step diazene synthesis achieved with methanesulfonyl hydrazide [1]. |
| Low yield or instability in classic hydrazine route | Single-step diazene synthesis [1] | Use methanesulfonyl hydrazide (20). The adduct spontaneously loses methanesulfinic acid, directly yielding the stable diazene. | 73% yield; Superior to previous multi-step approaches [1]. |
| Accessing functionalized cyclotryptamine monomers | Metal-catalyzed C–H amination [1] | Ir-catalyzed: For C7-functionalization. Rh-catalyzed: For C3a–H amination to install sulfamate ester handles for fragment coupling. | Regioselective, applicable in late-stage, complex settings [1] [2]. |
This protocol provides a robust method for creating the critical diazene intermediates [1].
This key step converts the assembled diazene into the final carbon framework with the desired quaternary stereocenters [1] [2].
The following diagram visualizes the core strategy for constructing oligomeric cyclotryptamine alkaloids, linking the key intermediates and processes.
What are the primary strategies for separating complex multi-component mixtures? Successful separation relies on systematically optimizing multiple parameters. Key strategies include using multi-step or curved gradient elution programs, selecting appropriate HPLC columns (e.g., C8 for polar compounds), and adjusting column temperature and flow rate to improve resolution. The composition of the mobile phase is also critical, especially for ionizable compounds [1].
How can I improve the resolution of two closely eluting peaks? If two compounds are not baseline-separated, you can often achieve noticeable improvement by reducing the flow rate. This strategy can be combined with adjustments to the column temperature and a fine-tuning of the gradient elution program for an optimal result [1].
My chromatogram shows peak tailing. What could be the cause? Peak tailing is a common issue with several potential causes. It can result from a blocked filter screen at the column ends, column degradation (collapse), or sample contamination on the column. For basic compounds, an incorrectly selected mobile phase pH is also a frequent culprit [2].
What should I do if I suspect my column is contaminated? If you suspect contamination, a common first step is to periodically flush the column with a strong solvent between injections or during analysis [2]. For a heavily contaminated column, you may need to replace the sieve plate or the entire column [2].
Are there special considerations when isolating alkaloids like hodgkinsine? Yes. Alkaloid isolation is non-trivial and requires care to prevent the formation of artefacts. A typical approach involves methanolic extraction of dried plant material. Because alkaloids are often basic, the use of basic mobile phases (e.g., with ammonium hydroxide) can help control ionization and improve peak shape during subsequent chromatographic purification [3].
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak Tailing [2] | Screen blockage, Column collapse, Column contamination, Incorrect mobile phase pH | Backflush or replace column; Flush with strong solvent; Adjust pH (use low pH for basic compounds). |
| Peak Fronting [2] | Sample overload, Inappropriate solvent selection, Column damage | Reduce sample content; Use sample solvent with elution strength similar to mobile phase; Replace column. |
| Problem | Possible Cause | Solution |
|---|---|---|
| Baseline Drift [2] | Column temperature fluctuations, Uneven mobile phase, Contaminated flow cell, Improper flow rate | Use a column oven; Degas mobile phase and use HPLC-grade solvents; Flush flow cell with strong solvent. |
| Baseline Noise [2] | Air in mobile phase/detector/pump, System leakage, Incomplete mobile phase mixing | Degas mobile phase and purge system; Check for loose fittings or pump seal leaks; Mix mobile phase thoroughly by hand. |
| Problem | Possible Cause | Solution |
|---|---|---|
| Wider Peaks [2] | Column failure (reduced plates), Tubing with too large inner diameter or too long, Detector response time too slow | Replace or regenerate column; Use shorter, narrower tubing; Reduce detector response time. |
| Insufficient Resolution [2] | Unreasonable gradient, Mobile phase deterioration, Guard/Analytical column blockage | Re-optimize gradient program; Reconfigure fresh mobile phase; Remove, clean, or replace guard/analytical column. |
The following workflow is adapted from a published protocol for the separation of codonocarpine-type alkaloids, which share similarities with the challenges of isolating this compound [3]. This provides a robust methodological foundation.
Title: Alkaloid Separation Workflow
Materials and Reagents:
Detailed Procedure:
Once a basic separation is achieved, the following logical framework can be used to systematically optimize the method for better resolution, sharper peaks, and shorter run times.
Title: Separation Optimization Strategy
The field of chromatographic separation is continuously evolving. Here are some key trends that may enhance your work:
Hodgkinsine is a complex indole alkaloid, and its poor water solubility is a primary challenge for pharmacological research and drug development. This is a common issue for many new chemical entities, where high molecular weight and complex structures often lead to low aqueous solubility, thereby limiting bioavailability [1].
While the search results do not contain specific solubility data (like log P or mg/mL) for this compound, one source identifies it as a "heteroyohimbine-type oxindole alkaloid" [2]. This classification places it in a family of natural products known for their intricate structures and typically poor solubility, providing a starting point for understanding its behavior.
The following table summarizes established techniques that can be investigated for this compound. The strategy you choose will depend on factors like the intended dosage form and the resources available for formulation.
| Technique Category | Example Methods | Brief Mechanism | Considerations for this compound |
|---|---|---|---|
| Physical Modification | Micronization, Nanosuspension [3] [4] | Increases surface area for dissolution. | Likely requires specialized equipment. May not address intrinsic solubility. |
| Chemical Modification | Salt Formation [1] | Alters pH-dependent ionization to improve water solubility. | Requires specific ionizable groups on the this compound molecule. |
| Carrier Systems | Solid Dispersions, Cyclodextrin Complexation [3] [4] | Disperses drug in a hydrophilic matrix or encloses it in a water-soluble cavity. | Requires finding a compatible, inert carrier polymer (e.g., PEG, PVP). |
| Surfactants & Lipidic Systems | Micelles, Microemulsions, Self-Emulsifying Drug Delivery Systems (SEDDS) [3] [4] [1] | Uses amphiphilic compounds to solubilize drugs in micelles or lipid droplets. | Excellent potential. Requires screening for compatible surfactants and lipids. |
Recent research points to a particularly effective method for alkaloids and similar molecules: competitive adsorption on silica nanosurfaces with ultrahigh silanol densities [5]. This technique has been shown to increase the solubility of poorly soluble drugs by 10 to 2,000-fold [5].
The experimental workflow for this method can be summarized as follows:
Detailed Experimental Methodology:
Why is this compound so difficult to solubilize? Its structure is likely a high molecular weight, multi-ring alkaloid. Such molecules have strong internal crystal lattice energy and are often very lipophilic (high log P), making it energetically unfavorable for them to dissolve in polar solvents like water [3] [1].
What is the first step I should take in my lab? Begin with a baseline characterization. Determine this compound's equilibrium solubility in various aqueous buffers (e.g., at pH 1.2, 4.5, and 6.8) and in different co-solvents (e.g., PEG, ethanol). This data is crucial for evaluating the success of any enhancement technique.
Are there stability concerns with these methods? Yes, each method has its own considerations. For the silica nanoparticle method, stability over two years has been demonstrated for other drugs [5]. For other methods, amorphous solid dispersions can recrystallize over time, and surfactants may have chemical incompatibilities. Any formulation requires long-term stability testing under ICH guidelines.
The silica nanoparticle method seems promising. Is it scalable? The research indicates that the process is considered cost-effective and scalable for mass production, which is a significant advantage for future development [5].
The table below summarizes two advanced methodologies that are highly relevant to the multi-step, stereoselective synthesis required for compounds like hodgkinsine.
| Methodology | Key Innovation | Relevance to this compound-like Synthesis |
|---|---|---|
| Diazene-Directed Fragment Assembly [1] | Uses diazene intermediates to stereoselectively form C-C bonds between cyclotryptamine subunits via photoextrusion of dinitrogen. | Enables convergent and modular assembly of intact, complex fragments. Crucial for constructing dimeric/trimeric structures with correct stereochemistry at challenging C3a–C3a' and C3a–C7' linkages [1]. |
| Catalytic Diazene Synthesis [2] [3] | Catalytic, direct synthesis of aliphatic diazenes from sterically hindered α-tertiary primary amines. | Offers a more efficient and sustainable route to key diazene precursors, potentially simplifying the synthetic route and improving functional group tolerance compared to classical multi-step methods [2] [3]. |
The following diagram outlines the core conceptual workflow for the diazene-directed assembly strategy, which is foundational to the modern synthesis of these alkaloids.
Key experimental aspects for this workflow are based on the synthesis of (-)-quadrigemine C and related alkaloids [1]:
Here are answers to some anticipated technical questions based on the literature.
Q1: What is the main advantage of the diazene-directed approach over traditional methods? The primary advantage is superior stereocontrol. This strategy allows for the completely stereospecific union of pre-formed, stereochemically defined cyclotryptamine subunits. It avoids the diastereoselectivity issues that can plague methods relying on substrate-controlled stereochemistry for each bond formation [1].
Q2: My diazene coupling step is inefficient. What are some potential improvements? Classical sulfamide oxidation routes can be problematic. Consider these modern alternatives:
Q3: Are there any specific handling considerations for the key reaction intermediates? Yes. The advanced poly-diazene intermediates are critical to the success of the photoextrusion step. They must be handled with care, and their purity should be confirmed before proceeding. The photoextrusion reaction itself likely requires specialized equipment (e.g., a photoreactor) to ensure consistent and complete N₂ expulsion across the complex molecule [1].
While the search results don't provide explicit scale-up data, here are critical points to consider based on the described methodologies:
The following table summarizes key experiments used to quantify and characterize interactions between a compound and the mu opioid receptor (MOR).
| Experimental Method | Measured Parameters | Key Experimental Details |
|---|---|---|
| Competition Binding Assays [1] [2] | Affinity (Ki), Receptor Selectivity (MOR vs. DOR, KOR) | Measures the ability of a test ligand (e.g., hodgkinsine) to displace a radio-labeled reference ligand (e.g., [³H]-naloxone) from receptors in cell membranes [1]. |
| Functional cAMP Inhibition Assay [3] [1] | Agonist Potency (EC₅₀), Efficacy (% of Maximal Response) | Measures the ligand's ability to activate the receptor and inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in intact cells [1]. |
| Conformational Biosensor Assay [2] | Intrinsic Efficacy, Kinetics of G-protein Mimic Binding | Uses purified MOR and an active-state sensor (e.g., nanobody Nb39) to directly measure ligand-induced conformational changes in a cell-free system [2]. |
| [³⁵S]GTPγS Binding Assay [2] | G-protein Activation | Measures the binding of a non-hydrolyzable GTP analog to G-proteins, indicating the initial step of receptor activation [2]. |
The diagram below illustrates the core signaling pathway of the Mu Opioid Receptor, which ligands like this compound would potentially modulate.
This pathway shows that MOR activation by an agonist triggers conformational changes, leading to G-protein dissociation. The Gαi subunit inhibits adenylyl cyclase (AC), reducing cAMP levels and Protein Kinase A (PKA) activity. Simultaneously, the Gβγ subunits activate G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCC). The net effect is neuronal hyperpolarization, reduced neurotransmitter release, and ultimately, analgesia [3] [4] [5].
Since direct data is unavailable, I suggest these research strategies to find the information you need:
The table below summarizes the key characteristics of this compound identified in the search results.
| Property | Description |
|---|---|
| Primary Biological Activities | NMDA receptor antagonist; opioid receptor agonist; analgesic and antinociceptive effects; also shows antiviral, antibacterial, and antifungal properties [1] [2]. |
| Mechanism of Action | Dual activity: acts as both an NMDA receptor antagonist and an opioid receptor agonist [1] [2]. |
| Reported Experimental Model | Study on thermal models and a chemical model (capsaicin-induced pain) in mice [2]. |
| Key Experimental Finding | Produced a dose-dependent, naloxone-reversible analgesic effect, indicating opioid receptor participation [2]. |
| Molecular Formula | C₃₃H₃₈N₆ [1] |
| CAS Number | 18210-71-4 [1] |
One key study investigated the antinociceptive (pain-blocking) profile of this compound. The experimental findings and the proposed signaling pathway are summarized below.
The following diagram illustrates this dual mechanism of action based on the experimental findings:
For your objective comparison guide, it is important to note the following limitations in the available data for this compound:
| Feature | Hodgkinsine | Chimonanthine |
|---|---|---|
| Basic Structure | Trimeric pyrrolidinoindoline alkaloid [1] [2] | Dimeric pyrrolidinoindoline alkaloid [1] [3] |
| Key Reported Activities | Potent analgesic [1] [2], Antiviral, Antibacterial, Antifungal [2] | Antinociceptive (varies by stereoisomer) [1] |
| Mechanism of Action | μ-opioid receptor agonist and NMDA receptor antagonist [2]. | Activity is not significantly reversed by naloxone, suggesting a non-opioid mechanism for some stereoisomers [1]. |
| Analgesic Efficacy (in vivo) | Dose-dependent and potent antinociceptive activity in thermal (tail-flick) and chemical (capsaicin) pain models [1]. | Activity is highly dependent on stereochemistry. The (+)- and (-)- stereoisomers showed activity, while the (meso)- form was inactive in the tail-flick test [1]. |
For your experimental work, here are key methodologies from the literature to assess the activity of these compounds.
The diagrams below illustrate the proposed mechanism of action for this compound and a general workflow for the key antinociception experiments.
The table below summarizes the key biological activities of hodgkinsine identified in the search results.
| Biological Activity | Proposed Mechanism of Action | Experimental Models (Cited) |
|---|---|---|
| Analgesic (Pain Relief) | Activation of opioid receptors (μ and κ); potential involvement of glutamate NMDA receptors [1]. | Tail-flick test, capsaicin-induced pain model [1]. |
| Cytotoxic | Not specified in the available search results [2]. | Activity against human cancer cell lines [2]. |
| Antibacterial & Antifungal | Not specified in the available search results [2]. | Not specified [2]. |
The primary obstacle to establishing a clear SAR for this compound is its complex chemical structure [2]. The search results indicate the following specific challenges:
The search results provide details on key experimental methods used to evaluate this compound's reported analgesic activity, which you can use as a reference for your own research.
In Vivo Analgesia Models [1]
In Vitro Receptor Binding Assays [1]
Based on the described mechanisms, the following diagram outlines the proposed signaling pathway through which this compound may exert its antinociceptive effects.
To advance research on this compound SAR, consider the following approaches:
The following table summarizes the key experimental findings related to Hodgkinsine's opioid receptor activity.
| Aspect | Experimental Findings | Assay Type / Experimental Model |
|---|---|---|
| Overall Analgesic Effect | Dose-dependent, naloxone-reversible antinociception [1]. | In vivo pain models (e.g., thermal nociception, capsaicin-induced pain) in animals [1]. |
| Receptor Binding Affinity (this compound B) | Opioid receptor agonist [2]. | Receptor binding assays (specific type not detailed) [2]. |
| Additional Mechanism | NMDA receptor antagonist [2]. | Functional activity assays [2]. |
For researchers looking to replicate or understand the basis of these findings, here are the methodologies referenced in the studies.
In Vivo Antinociception (Pain Relief) Assays: The analgesic effect of this compound was determined using live animal models. The study compared its activity to synthetic compounds in models like the tail-flick test (for thermal pain) and capsaicin-induced pain. The reversal of this analgesic effect by naloxone, a broad opioid receptor antagonist, is a standard pharmacological test to confirm opioid receptor involvement [1].
Receptor Binding Assays: While specific protocol details for this compound B are not provided in the available results, general opioid receptor binding assays involve incubating membrane preparations containing the target opioid receptors (μ, δ, κ) with a radioactive tracer ligand and the test compound (e.g., this compound). The extent to which the test compound displaces the bound radioactive ligand indicates its binding affinity for the receptor [3].
Based on the pharmacological data, the current understanding of this compound's mechanism can be visualized in the following pathway. It's important to note that the exact point of interaction and the specific opioid receptor subtype(s) involved require further elucidation.
The diagram illustrates that this compound is believed to bind to opioid receptors, initiating a classic inhibitory signaling cascade. This involves the activation of Gi proteins, which then suppress adenylate cyclase activity and reduce cAMP levels. Concurrently, the Gβγ subunits modulate ion channels, leading to neuronal hyperpolarization and reduced pain signal transmission [4] [5].
The available data positions this compound as a compelling natural product for analgesic drug discovery due to its complex mechanism.
The following table summarizes the key findings from a study that investigated the antinociceptive (pain-blocking) activity of this compound and related compounds [1].
| Compound / Alkaloid Type | Tested Models (In Vivo/In Vitro) | Key Findings on Efficacy | Proposed Mechanism of Action |
|---|
| This compound (Trimeric pyrrolidinoindoline) | In vitro: μ- and κ-opioid receptor binding assays. In vivo: Tail-flick test, Capsaicin-induced pain model. | Produced dose-dependent, naloxone-reversible analgesic effect [1]. Potent, dose-dependent analgesic in capsaicin-induced pain [1]. | Activation of opioid receptors (suggested by naloxone reversal) [1]. Involvement of glutamate NMDA receptors (suggested by efficacy in capsaicin model) [1]. | | Chimonanthines (Dimeric pyrrolidinoindoline) | In vitro: μ- and κ-opioid receptor binding assays. In vivo: Tail-flick test, Capsaicin-induced pain model. | Preliminary data generated; the study concluded these compounds could represent a starting point for structure-activity studies [1]. | Data suggested a potential multi-target mechanism, but details were not fully elucidated in the available summary [1]. |
The study employed standard pharmacological models to evaluate analgesic efficacy [1]. Here are the methodologies for the key experiments cited:
The study suggests this compound's analgesic effect involves multiple pathways. The diagram below illustrates this proposed mechanism and the experimental workflow used to identify it.
The provided research offers a foundational understanding of this compound's potential. For a comprehensive comparison in the context of modern drug discovery, you would need to look for data on its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), selectivity over related receptor subtypes, and, crucially, head-to-head studies against standard pain therapeutics like morphine, gabapentin, or NSAIDs.
| Feature | Hodgkinsine | Psychotridine |
|---|---|---|
| Chemical Classification | Trimeric pyrrolidinoindoline alkaloid [1] | Pentameric pyrrolidinoindoline alkaloid [2] |
| Molecular Formula | C₃₃H₃₈N₆ [1] | C₅₅H₆₂N₁₀ [2] |
| Primary Natural Sources | Plants from the Psychotria genus (e.g., P. colorata, P. lyciiflora) [1] | Plants from the Psychotria genus (e.g., P. beccarioides, P. oleoides) [3] |
| Key Reported Activities | Analgesic, Antiviral, Antibacterial, Antifungal [1] | Analgesic, Cytotoxic, Somatostatin antagonism, Inhibition of platelet aggregation [4] [3] |
The table below consolidates experimental findings on the analgesic and cytotoxic activities of these two compounds.
| Activity/Aspect | This compound | Psychotridine |
|---|---|---|
| Analgesic Activity | Confirmed in animal models; one of the components responsible for the analgesic effects of Psychotria colorata in traditional medicine [1]. | Confirmed in animal models; exhibits dose-dependent reduction of capsaicin-induced pain [4]. |
| Mechanism of Action (Analgesia) | Dual mechanism: μ-opioid receptor agonist and NMDA receptor antagonist [1]. | Primarily via NMDA receptor antagonism; acts via a non-opioid pathway [4] [5]. |
| Cytotoxic Activity | Information not specified in search results. | Shows cytotoxicity against human cancer cell lines (e.g., HTC rat hepatocellular carcinoma cells) [4] [3]. |
| Other Significant Activities | Information not specified in search results. | Inhibits aggregation of human platelets; acts as a functional antagonist of the somatostatin receptor [4] [3]. |
For researchers seeking to replicate or evaluate these studies, here is a deeper dive into the key experiments and their protocols.
The data suggests distinct profiles for these two alkaloids:
To help visualize the key experimental workflows and mechanisms discussed, the following diagrams outline the process of evaluating natural alkaloids and their primary analgesic actions.
Current evidence is promising, but several challenges and research gaps remain: